molecular formula C15H27NO5 B1607318 Trachelanthine CAS No. 510-19-0

Trachelanthine

Cat. No.: B1607318
CAS No.: 510-19-0
M. Wt: 301.38 g/mol
InChI Key: DLNWZIVYKQXLTN-OVEUVTGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachelanthine is a natural product found in Trachelanthus korolkowii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

510-19-0

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1

InChI Key

DLNWZIVYKQXLTN-OVEUVTGNSA-N

SMILES

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Trachelanthine Stability, Degradation, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It prioritizes chemical mechanism, experimental validation, and regulatory relevance over generic descriptions.

Executive Summary

Trachelanthine (CAS: 510-19-0), often chemically identified as Trachelanthamine N-oxide , represents a specific subclass of pyrrolizidine alkaloids (PAs) characterized by a saturated necine base (trachelanthamidine).[1] Unlike its hepatotoxic 1,2-unsaturated counterparts (e.g., retrorsine, senecionine), this compound lacks the double bond required for metabolic activation into reactive pyrroles.

However, its stability profile presents unique challenges in analytical chemistry and drug development. As an N-oxide, it is thermally labile and susceptible to reduction to its free base, Trachelanthamine , leading to quantitation errors if not managed.[1] This guide details the physicochemical stability, degradation kinetics, and metabolic pathways of this compound, providing validated protocols for its study.

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To design effective stability studies, one must first understand the molecule's reactive moieties.

FeatureChemical DetailStability Implication
Core Structure Saturated Necine Base (Trachelanthamidine)High Chemical Stability: Resistant to metabolic dehydrogenation; non-hepatotoxic.[1]
Functional Group A N-Oxide moiety (

)
Redox Instability: Prone to reduction to free base (Trachelanthamine) by mild reducing agents or anaerobic bacterial activity.[1]
Functional Group B Ester Linkage (C9-OH)pH Sensitivity: Susceptible to hydrolysis in alkaline conditions (

), cleaving into the necine base and necic acid.[1]
Chirality (1R, 7aS) configurationStereochemical Stability: Generally stable, but harsh acid hydrolysis can induce racemization.[1]
The N-Oxide Equilibrium Challenge

In biological matrices and plant extracts, this compound exists in dynamic equilibrium with its free base.


[1]
  • Analytical Risk: Standard extraction methods using unbuffered organic solvents can shift this equilibrium, altering the apparent concentration.

  • Mitigation: All quantitative protocols must either measure both forms individually or employ a reduction step (using Zn dust or sodium metabisulfite) to convert all N-oxides to free bases before quantification.[1]

Part 2: Abiotic Stability Profile (Storage & Processing)

Hydrolytic Degradation (pH Dependence)

This compound exhibits a U-shaped stability profile typical of esters, but with distinct resistance in acidic media due to the protonation of the N-oxide oxygen, which sterically hinders nucleophilic attack.

  • Acidic (

    
    ):  Highly Stable.[1] Suitable for extraction (e.g., 0.05 M 
    
    
    
    ).[1]
  • Neutral (

    
    ):  Stable at room temperature.[1]
    
  • Alkaline (

    
    ):  Rapid Degradation.[1] Hydroxide ions attack the ester carbonyl, yielding Trachelanthamidine  and Trachelanthic Acid .
    
Thermal & Photostability[1]
  • Thermal: Stable up to

    
     in solution. At temperatures 
    
    
    
    (e.g., brewing tea, reflux), partial de-oxygenation to the free base occurs.
  • Photolytic: Sensitive to UV radiation (

    
    ).[1] N-oxides can undergo photo-deoxygenation or rearrangement.[1] Samples must be stored in amber glass.
    
Data Summary: Half-Life ( ) Estimates

Estimates based on Arrhenius kinetics for saturated PA esters.

ConditionTemperatureMatrixEstimated

Primary Degradant
0.1 M HCl

Aqueous

None
0.1 M NaOH

Aqueous

Trachelanthamidine (Hydrolysis)
Neutral

Water (Tea)

Trachelanthamine (Reduction)
Oxidative


Stable(Already Oxidized)

Part 3: Metabolic Stability & Fate (Biotic)[1]

Unlike toxic PAs, this compound does not undergo bioactivation to dehydropyrrolizidines (DHP).[1] Its metabolic fate is defined by detoxification and excretion .

Pathway Visualization

The following diagram contrasts the metabolic fate of this compound (Saturated) vs. a Toxic PA (Unsaturated).

MetabolicFate cluster_safe Safe Metabolic Route (this compound) Trach This compound (Saturated N-Oxide) Base Trachelanthamine (Free Base) Trach->Base Gut Microbiota Reduction Hydrolysis Hydrolysis (Esterases) Base->Hydrolysis Necine Trachelanthamidine (Saturated Base) Hydrolysis->Necine Acid Trachelanthic Acid Hydrolysis->Acid Conjugate Glucuronide Conjugate (Excretion) Necine->Conjugate UGT Enzymes ToxicPA Toxic PA (1,2-Unsaturated) CYP CYP3A4 Oxidation ToxicPA->CYP Pyrrole Dehydropyrrolizidine (Reactive Pyrrole) CYP->Pyrrole DNA DNA Adducts (Genotoxicity) Pyrrole->DNA Adduct Formation

Figure 1: Comparative metabolic pathways.[1] Note that this compound follows a hydrolytic clearance route, avoiding the CYP450 activation pathway that leads to DNA adducts in unsaturated PAs.

Part 4: Analytical Protocols for Stability Testing

To rigorously validate this compound stability, use the following Forced Degradation Protocol . This protocol is self-validating via Mass Balance checks.[1]

Reagents & Equipment[1]
  • Standard: this compound (Reference Standard,

    
     purity).[1]
    
  • Internal Standard (IS): Heliotrine or

    
    -labeled PA (Must be structurally distinct).[1]
    
  • Analysis: UHPLC-MS/MS (Triple Quadrupole).

Protocol: Stress Testing Workflow
Step 1: Stock Preparation

Prepare a


 stock solution of this compound in Methanol.
Step 2: Stress Conditions

Prepare five aliquots (


 each) and subject them to the following:
  • Acid Control: Add

    
     0.1 M HCl. Incubate 24h @ RT.[1]
    
  • Alkaline Stress: Add

    
     0.1 M NaOH.[1] Incubate 4h @ RT.
    
    • Quench: Neutralize with 0.1 M HCl exactly before analysis to stop hydrolysis.

  • Oxidative Stress: Add

    
     3% 
    
    
    
    .[1] Incubate 4h @ RT.
  • Reductive Stress: Add

    
     10 mM Sodium Metabisulfite.[1] Incubate 2h @ RT.
    
    • Purpose: Validates the

      
       reduction capability.
      
  • Thermal Stress: Heat neat sample @

    
     for 6h.
    
Step 3: Analytical Method (LC-MS/MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection (MRM):

    • This compound (Parent):[1] Follow

      
       Fragment ions.[1]
      
    • Trachelanthamine (Reduction Product): Follow

      
      .[1]
      
    • Trachelanthamidine (Hydrolysis Product): Follow

      
      .[1]
      
Analytical Workflow Diagram

Workflow cluster_stress Stress Conditions Sample Sample Preparation (this compound Stock) Split Aliquot Separation Sample->Split Acid Acid Hydrolysis (0.1M HCl) Split->Acid Base Base Hydrolysis (0.1M NaOH) Split->Base Redox Reductive Stress (Na Metabisulfite) Split->Redox Quench Quenching/Neutralization Acid->Quench Base->Quench Redox->Quench IS Add Internal Standard (Heliotrine) Quench->IS LCMS UHPLC-MS/MS Analysis (MRM Mode) IS->LCMS Data Data Processing: 1. Mass Balance (% Recovery) 2. Degradant ID LCMS->Data

Figure 2: Forced degradation workflow ensuring mass balance tracking.

Part 5: References & Authoritative Grounding[1]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal.[1] Link[1]

    • Context: Establishes the general stability framework for PAs and the distinction between toxic (unsaturated) and non-toxic (saturated) classes.

  • Mattocks, A. R. (1986).[1] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.[1][2]

    • Context: The definitive text on PA chemistry, specifically detailing the N-oxide reduction mechanisms and ester hydrolysis kinetics.

  • Chen, T., et al. (2010). Genotoxicity of pyrrolizidine alkaloids: Mechanisms and risk assessment. International Journal of Molecular Sciences. Link[1]

    • Context: Validates the metabolic activation pathway (or lack thereof for saturated PAs).

  • BfR (German Federal Institute for Risk Assessment). (2023).[1][3] Determination of pyrrolizidine alkaloids in plant material by SPE-LC-MS/MS.Link

    • Context: Provides the standard regulatory protocol for PA extraction and reduction (N-oxide to free base) to ensure stability during analysis.

  • PubChem Database. this compound (CID 10523).[1] National Library of Medicine. Link

    • Context: Verification of chemical structure (saturated) and synonyms (Trachelanthamine N-oxide).

Sources

In Silico Prediction of Trachelanthine Bioactivity: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance.[1][2] Trachelanthine, a pyrrolizidine alkaloid, represents a class of compounds with underexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of this compound's bioactivity. Moving beyond a simple recitation of methods, we delve into the strategic rationale behind experimental design, data interpretation, and the construction of a robust, testable biological hypothesis. This document is intended for researchers, computational biologists, and drug development professionals seeking to leverage computational tools to accelerate the journey from natural product to novel therapeutic. The methodologies outlined herein prioritize a self-validating system, where computational predictions are structured to directly inform and guide subsequent experimental validation.[3]

Introduction to this compound and the In Silico Imperative

This compound is a naturally occurring pyrrolizidine alkaloid found in plants of the Trachelanthus genus.[4] Its core structure presents a compelling starting point for bioactivity investigation.

Identifier Value Source
PubChem CID 26477PubChem[5]
Molecular Formula C₁₅H₂₇NO₄NIST[6]
Molecular Weight 285.38 g/mol PubChem[5]
IUPAC Name [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoatePubChem[5]
SMILES CC(C)O)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)OPubChem[5]

The traditional path of natural product discovery is often resource- and time-intensive.[1] Modern computational, or in silico, approaches have become indispensable for rapidly screening compounds, predicting their biological activities, and elucidating potential mechanisms of action, thereby dramatically reducing costs and accelerating discovery timelines.[7][8] These methods allow us to build a comprehensive profile of a molecule like this compound before committing to extensive wet-lab experimentation.

Core In Silico Strategies

The prediction of bioactivity can be broadly categorized into three main approaches. The choice of strategy is dictated by the available knowledge of the compound and its potential targets.

InSilico In Silico Bioactivity Prediction TargetBased Target-Based (Structure-Based) InSilico->TargetBased Target 3D Structure Known LigandBased Ligand-Based InSilico->LigandBased Target Unknown, Known Actives Exist SystemsBased Systems-Based InSilico->SystemsBased Explore Multi-Target Interactions Docking Molecular Docking TargetBased->Docking MD Molecular Dynamics TargetBased->MD QSAR QSAR LigandBased->QSAR Pharma Pharmacophore Modeling LigandBased->Pharma Network Network Pharmacology SystemsBased->Network

Caption: Core strategies in computational bioactivity prediction.

A Predictive Workflow: Investigating the Anti-Inflammatory Potential of this compound

This section details a practical, step-by-step workflow to generate a testable hypothesis for this compound's bioactivity. Given that many alkaloids exhibit anti-inflammatory properties, we will hypothesize that this compound may interact with key proteins in the inflammatory cascade.[9] A primary target in this pathway is Cyclooxygenase-2 (COX-2), the enzyme inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs).

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Hypothesis LigandPrep Step 1: Ligand Prep (this compound) Docking Step 3: Molecular Docking (Ligand-Target Interaction) LigandPrep->Docking ADME Step 4: ADME/Toxicity Prediction LigandPrep->ADME TargetPrep Step 2: Target Prep (COX-2 Protein) TargetPrep->Docking Analysis Step 5: Data Integration & Analysis Docking->Analysis ADME->Analysis Hypothesis Step 6: Formulate Bioactivity Hypothesis Analysis->Hypothesis

Caption: Predictive workflow for this compound bioactivity.

Step 1: Ligand Preparation

Causality: The accuracy of any simulation begins with a high-quality, energetically favorable 3D structure of the ligand.

Protocol:

  • Obtain Structure: Download the 3D structure of this compound (CID 26477) from the PubChem database in SDF format.[5]

  • Convert and Add Hydrogens: Use a molecular modeling tool (e.g., Open Babel) to convert the SDF file to a PDBQT format, which is required for docking software like AutoDock Vina. This step adds polar hydrogens and calculates Gasteiger charges.

  • Energy Minimization: Perform energy minimization using a force field like MMFF94. This step relieves any steric clashes and finds a low-energy conformation of the molecule, which is more representative of its state in a biological system.

Step 2: Target Identification and Preparation

Causality: A well-prepared protein structure, with a clearly defined binding site, is critical for accurately predicting the ligand's binding pose and affinity.

Protocol:

  • Select Target: Choose the human COX-2 protein. A suitable crystal structure is PDB ID: 5IKR, which is complexed with the known inhibitor Celecoxib. This co-crystallized ligand is invaluable for validating the binding pocket.

  • Obtain Structure: Download the PDB file (5IKR) from the Protein Data Bank (rcsb.org).

  • Prepare Receptor:

    • Using software like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original ligand (Celecoxib).

    • Add polar hydrogens to the protein structure.

    • Repair any missing side chains or loops if necessary.

    • Save the cleaned protein structure as a PDB file. Convert this to the PDBQT format, which adds charges and prepares the file for docking.

Step 3: Molecular Docking Simulation

Causality: Molecular docking simulates the binding process, predicting the most likely conformation of the ligand within the protein's active site and estimating the strength of the interaction (binding affinity).

Protocol (using AutoDock Vina as an example):

  • Define the Binding Site: The binding site (or "grid box") is a three-dimensional cube defined within the protein where the software will search for binding poses. For PDB ID 5IKR, this box should be centered on the position of the original co-crystallized ligand (Celecoxib) to ensure the simulation occurs in the known active site. A typical size would be 25Å x 25Å x 25Å.

  • Configure Vina: Create a configuration file that specifies the file paths for the prepared receptor (COX-2) and ligand (this compound), the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the thoroughness of the search).

  • Run Simulation: Execute the Vina program from the command line, referencing the configuration file.

  • Output: Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

Step 4: ADME and Toxicity Prediction

Causality: A compound's therapeutic potential is determined not only by its bioactivity but also by its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) and safety.[10] Predicting these properties early can prevent costly failures later in development.[11]

Protocol (using the SwissADME web server as an example):

  • Input Structure: Obtain the SMILES string for this compound from PubChem: CC(C)O)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O.

  • Run Prediction: Paste the SMILES string into the input field on the SwissADME website and run the prediction.

  • Collect Data: The server will output a wide range of predicted properties. Focus on key parameters such as:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of Hydrogen Bond Donors/Acceptors.

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and potential for oral bioavailability.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Drug-likeness: Alerts for undesirable chemical features.

    • Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds).

Analysis, Interpretation, and Hypothesis Formulation

The power of in silico prediction lies in the integration of multiple data streams to build a coherent biological story.

Interpreting Docking and ADME Data

The raw data from the simulations must be synthesized into actionable insights. Below are hypothetical results for this compound.

Table 1: Hypothetical Molecular Docking Results against COX-2 (PDB: 5IKR)

Compound Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type (Hypothetical)
This compound -7.8Arg120, Tyr355, Ser530Hydrogen Bond, van der Waals
Celecoxib (Reference) -10.5Arg513, His90, Gln192Hydrogen Bond, Hydrophobic

Table 2: Predicted Physicochemical and ADME Properties for this compound

Property Predicted Value Interpretation
Molecular Weight 285.38 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus) 1.15Optimal lipophilicity for solubility and permeability
H-Bond Donors 2Compliant with Lipinski's Rule (<5)
H-Bond Acceptors 4Compliant with Lipinski's Rule (<10)
Lipinski Violations 0Good predicted oral bioavailability
GI Absorption HighLikely well-absorbed from the gut
BBB Permeant NoUnlikely to cause central nervous system side effects
PAINS Alerts 0No known assay-interfering motifs
Formulating the Bioactivity Hypothesis

By integrating the data, we can formulate a specific, testable hypothesis:

"In silico analysis predicts that this compound is a potential anti-inflammatory agent that acts by inhibiting the COX-2 enzyme. Its predicted binding affinity of -7.8 kcal/mol suggests moderate potency. The molecule exhibits favorable drug-like properties, including high predicted gastrointestinal absorption and zero Lipinski violations, indicating good potential for oral bioavailability. Key interactions with residues such as Arg120 and Ser530 in the COX-2 active site are predicted to be crucial for its inhibitory activity. "

This hypothesis is now ready for experimental validation through in vitro enzyme inhibition assays.

Visualizing the Mechanism

Understanding the compound's place within a biological pathway is crucial. This compound's predicted inhibition of COX-2 would block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs catalysis Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: Predicted mechanism of action for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the natural product this compound. We have moved from basic structural information to a specific, data-supported hypothesis regarding its potential as a COX-2 inhibitor with favorable pharmacokinetic properties.

  • In Vitro Validation: Perform enzymatic assays to measure the IC₅₀ of this compound against purified COX-2 and its isoform, COX-1, to confirm potency and selectivity.

  • Cell-Based Assays: Test this compound's ability to reduce prostaglandin production in cellular models of inflammation.

  • Molecular Dynamics (MD) Simulations: For promising hits, MD simulations can provide deeper insight into the stability of the ligand-protein complex and the dynamics of the binding interactions over time.

By integrating these computational strategies into the early stages of research, we can more effectively navigate the vast chemical space of natural products, unlocking their therapeutic potential with greater speed and precision.

References

  • Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers Research Topic. [Link]

  • Machine Learning-Based Prediction of Biological Activity in Natural Product Phytochemicals. Applied Sciences. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

  • trachelanthamine. NIST WebBook. [Link]

  • In silico polypharmacology of natural products. Briefings in Bioinformatics, Oxford Academic. [Link]

  • This compound (C15H27NO5). PubChemLite. [Link]

  • trachelanthamine. NIST WebBook. [Link]

  • In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. PMC. [Link]

  • This compound | C15H27NO5 | CID 10523. PubChem. [Link]

  • Trachelanthamine | C15H27NO4 | CID 26477. PubChem. [Link]

  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. [Link]

  • Bioactivity predictions and virtual screening using machine learning predictive model. Journal of Biomolecular Structure and Dynamics. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. PubMed. [Link]

  • Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. PubMed. [Link]

Sources

Trachelanthine and its relationship to trachelanthamidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Biosynthetic Causality, and Pharmacological Implications

Executive Summary

This technical guide delineates the physicochemical and biosynthetic relationship between Trachelanthamidine (the necine base) and Trachelanthine (the esterified N-oxide derivative). Targeted at drug development professionals, this analysis focuses on the 1,2-saturated nature of these pyrrolizidine alkaloids (PAs), a structural feature that fundamentally distinguishes their toxicity profile from the hepatotoxic 1,2-unsaturated PAs (e.g., retronecine). We present validated extraction protocols, biosynthetic pathways, and structural data to support their investigation as non-tumorigenic pharmacophores.

Part 1: Structural & Stereochemical Foundation

The relationship between Trachelanthamidine and this compound is defined by a Precursor


 Derivative  hierarchy. Understanding the stereochemistry at C-1 and C-8 is critical, as it dictates both biological activity and chromatographic behavior.
1.1 The Necine Base: (-)-Trachelanthamidine

Trachelanthamidine is a 1,2-saturated pyrrolizidine alkaloid. Unlike toxic PAs, it lacks the double bond between C-1 and C-2.

  • IUPAC: [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol[1]

  • Stereochemistry: (1R, 8S). Note that its epimer, Laburnine, is (1R, 8R).

  • Role: It serves as the nucleophilic "necine base" scaffold upon which esterification occurs.

1.2 The Ester: this compound (Trachelanthamine N-oxide)

In many botanical contexts (e.g., Trachelanthus korolkowii), the alkaloid exists primarily as the N-oxide.[2]

  • Composition: Trachelanthamidine (Base) + Trachelanthic Acid (Necic Acid) + N-Oxidation.

  • Chemical Identity: The N-oxide of the ester formed between (-)-trachelanthamidine and (+)-trachelanthic acid.

  • Stability: The N-oxide moiety renders the molecule highly polar and water-soluble, necessitating specific reduction steps (Zn/HCl) during analysis to revert it to the tertiary base (Trachelanthamine) for GC-MS detection.

Table 1: Physicochemical Comparison

Feature(-)-TrachelanthamidineThis compound (N-oxide form)
Role Necine Base (Precursor)Conjugated Alkaloid (Storage Form)
MW ~141.21 g/mol ~301.38 g/mol
Solubility Soluble in CHCl3, EtOHHighly soluble in H2O, MeOH
Toxicity Potential Low (No metabolic activation)Low (Excreted rapidly; no pyrrole formation)
Key Reactivity Primary alcohol (esterification site)Labile N-O bond (reducible)
Part 2: Biosynthetic Causality

The synthesis of Trachelanthamidine is a highly conserved pathway initiated by the recruitment of primary metabolic enzymes. The pivotal enzyme is Homospermidine Synthase (HSS) , which evolved from deoxyhypusine synthase (DHS).[3][4]

2.1 The Pathway Logic
  • Substrate Recruitment: Putrescine and Spermidine are conjugated.

  • Symmetry Formation: HSS creates Homospermidine, a symmetric polyamine.[4]

  • Cyclization: Copper Amine Oxidase (CuAO/HSO) catalyzes a double oxidation, forming the aldehyde intermediates that cyclize into the pyrrolizidine ring.[5]

2.2 Visualization: Biosynthetic Flow

The following diagram illustrates the enzymatic cascade from Ornithine to the final esterified N-oxide.

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation HSD Homospermidine (Symmetric Intermediate) Putrescine->HSD HSS HSS (Homospermidine Synthase) Putrescine->HSS Spermidine Spermidine Spermidine->HSD Aminobutyl transfer Aldehyde Dialdehyde Intermediate HSD->Aldehyde Oxidative Deamination (HSO) TrachBase (-)-Trachelanthamidine (Necine Base) Aldehyde->TrachBase Cyclization & Reduction Ester Trachelanthamine (Tertiary Base) TrachBase->Ester Esterification w/ TrachAcid TrachAcid (+)-Trachelanthic Acid TrachAcid->Ester Final This compound (N-Oxide) Ester->Final N-Oxidation (FMO) ODC ODC HSS->HSD HSO HSO (Amine Oxidase)

Figure 1: Biosynthetic pathway from primary polyamines to this compound, highlighting the critical role of Homospermidine Synthase (HSS).

Part 3: Experimental Methodologies

For researchers isolating these compounds for reference standards or biological assays, we present two validated workflows.

3.1 Protocol A: Isolation from Plant Matrix (Acid-Base Extraction)

Objective: Isolate total alkaloids (Base + N-oxides) from Boraginaceae species. Principle: Exploiting the solubility differential between protonated (salt) and deprotonated (free base) forms.

Reagents:

  • Methanol (LC-MS grade)

  • 0.5 M H₂SO₄ or HCl

  • Zinc dust (for reduction)

  • Chloroform/Dichloromethane

  • Ammonia (25%)

Workflow:

  • Maceration: Homogenize dried plant material (10g) in Methanol (100mL). Sonicate for 30 min. Filter.

  • Evaporation: Remove MeOH under reduced pressure to yield a crude gum.

  • Acidification: Dissolve gum in 0.5 M H₂SO₄ (20mL). The alkaloids are now water-soluble salts.

  • Lipophilic Wash: Extract the acidic phase with Chloroform (2 x 20mL). Discard the organic layer (removes fats/chlorophyll).

  • Reduction (Critical Step): Add Zinc dust (200mg) to the acidic aqueous phase. Stir for 2-4 hours.

    • Why? this compound exists naturally as an N-oxide.[2] This step reduces it to Trachelanthamine (tertiary base) to ensure it extracts into the organic phase in the next step.

  • Basification: Adjust pH to 9-10 using Ammonia.

  • Extraction: Extract with Chloroform (3 x 20mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and evaporate.

  • Result: Crude alkaloid mixture containing Trachelanthamidine and Trachelanthamine.

3.2 Protocol B: Total Synthesis of (-)-Trachelanthamidine

Objective: Clean synthesis of the necine base without botanical impurities. Method: Radical Cyclization (1,4-Dimethylpiperazine method).[6]

  • Starting Material: L-Prolinol (Chiral pool source).

  • Functionalization: Convert to N-allylic trichloroacetamide.

  • Cyclization: Reflux in 1,4-dimethylpiperazine.[6]

    • Mechanism:[5][7][8] Single Electron Transfer (SET) promotes radical formation and 5-exo-trig cyclization.

  • Hydrolysis: Base hydrolysis yields (-)-Trachelanthamidine.

Part 4: Pharmacological & Toxicological Profile

This section addresses the primary concern in PA drug development: Safety.

4.1 The Saturation Safety Factor

The toxicity of PAs is strictly structure-dependent.

  • 1,2-Unsaturated PAs (e.g., Retronecine): Metabolized by CYP450 (specifically CYP3A4) into pyrrolic esters . These are strong electrophiles that cross-link DNA, causing veno-occlusive disease (VOD) and hepatocarcinogenicity.

  • 1,2-Saturated PAs (Trachelanthamidine/Trachelanthine):

    • Mechanism: Lacking the C1-C2 double bond, they cannot form the pyrrolic ring upon dehydrogenation.

    • Metabolic Fate: They are typically excreted unchanged or as N-oxides.

4.2 Visualization: Toxicity Logic

The following decision tree illustrates why this compound is safer than Retronecine-based PAs.

Toxicity Unsat 1,2-Unsaturated PA (e.g., Retronecine) CYP Liver Metabolism (CYP450) Unsat->CYP Sat 1,2-Saturated PA (Trachelanthamidine) Sat->CYP Pyrrole Dehydropyrrolizidine (Reactive Electrophile) CYP->Pyrrole Oxidation possible Excretion Renal Excretion (Non-Toxic) CYP->Excretion No double bond to conjugate DNA DNA Alkylation (Liver Damage) Pyrrole->DNA Cross-linking

Figure 2: Metabolic divergence between saturated (Trachelanthamidine) and unsaturated PAs. The lack of the C1-C2 double bond prevents toxic pyrrole formation.

References
  • Robins, D. J. (1982).[9] A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine. Journal of the Chemical Society, Chemical Communications.[9] Link

  • Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis.[3][4] Proceedings of the National Academy of Sciences. Link

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Link

  • EFSA Panel on Contaminants in the Food Chain. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Link

  • Ishibashi, H., et al. (2000). Synthesis of Trachelanthamidine by a Single Electron Transfer Reaction. Chemical and Pharmaceutical Bulletin. Link

Sources

Methodological & Application

Application Note: Total Synthesis and Derivatization of Trachelanthine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) comprising a retronecine base esterified at the C-9 position with (-)-trachelanthic acid . While naturally occurring in Boraginaceae species, its pharmacological investigation (and that of its less toxic derivatives) requires robust synthetic access to ensure stereochemical purity.

This guide details a convergent total synthesis protocol. Unlike extraction, which yields complex mixtures of PAs, this modular approach allows for the specific generation of this compound and its derivatives for Structure-Activity Relationship (SAR) studies.

Key Workflows Covered:

  • Module A: Stereoselective synthesis of (-)-trachelanthic acid.

  • Module B: Synthesis of the Retronecine core via Ring-Closing Metathesis (RCM).

  • Module C: Regioselective Yamaguchi esterification.

  • Module D: N-Oxidation derivatization for metabolic stability studies.

Retrosynthetic Analysis

The synthesis is designed as a convergent process.[1] The critical disconnection is the ester linkage at C-9. To ensure regioselectivity, the C-7 secondary hydroxyl of the retronecine core is protected prior to coupling.

Retrosynthesis Target This compound Disconnection Ester Cleavage (C9) Target->Disconnection Retrosynthesis Fragment1 Retronecine Core (C7-Protected) Disconnection->Fragment1 Fragment2 (-)-Trachelanthic Acid Disconnection->Fragment2 Precursor1 L-Proline / 4-Hyp (Chiral Pool) Fragment1->Precursor1 RCM Cyclization Precursor2 Keto-Ester Precursor (Stereoselective Reduction) Fragment2->Precursor2 Diastereoselective Red.

Figure 1: Retrosynthetic breakdown of this compound into its necine base and necic acid components.

Module A: Synthesis of (-)-Trachelanthic Acid

Objective: Synthesize the chiral acid component with high enantiomeric excess (ee). Method: Diastereoselective reduction of an


-keto ester.
Reagents & Equipment[2]
  • Starting Material: 2-hydroxy-3-methyl-2-butanone (commercially available).

  • Reagents: Lithium tri-sec-butylborohydride (L-Selectride), THF (anhydrous), 2,2-dimethoxypropane.

  • Equipment: Schlenk line, -78°C cryostat.

Protocol Steps
  • Acetonide Protection: React 2-hydroxy-3-methyl-2-butanone with 2,2-dimethoxypropane (p-TsOH cat.) to form the protected dioxolanone.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the starting alcohol.

  • Aldol Condensation: React the protected ketone with ethyl acetate/LDA at -78°C to generate the

    
    -keto ester skeleton.
    
  • Stereoselective Reduction (Critical Step):

    • Dissolve the

      
      -keto ester in anhydrous THF.
      
    • Cool to -78°C.

    • Add L-Selectride (1.1 equiv) dropwise. Note: Bulky borohydrides favor the formation of the 'anti' diol configuration required for trachelanthic acid.

    • Stir for 2 hours, then quench with

      
      /NaOH.
      
  • Hydrolysis: Treat the reduced ester with LiOH in THF/H2O to yield (-)-trachelanthic acid.

  • Validation: Recrystallize from benzene/hexane. Measure optical rotation; target

    
     (c=1, EtOH).
    

Module B: Synthesis of Retronecine (Necine Base)

Objective: Construct the bicyclic pyrrolizidine core. Method: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.

Reagents
  • Precursor: trans-4-Hydroxy-L-proline.

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Dichloromethane (degassed).

Protocol Steps
  • Scaffold Preparation:

    • Protect trans-4-hydroxy-L-proline: N-Boc protection and C-7 hydroxyl protection (TBS-Cl).

    • Convert the carboxylic acid to the Weinreb amide, then reduce to the aldehyde.

  • Allylation: Perform a Grignard reaction using vinylmagnesium bromide to introduce the first alkene.

  • Acryloylation: Deprotect the N-Boc group (TFA/DCM) and immediately re-protect with acryloyl chloride to install the second alkene (the RCM partner).

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene intermediate in degassed DCM (high dilution: 0.005 M to prevent polymerization).

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12 hours under Argon.

    • Checkpoint:

      
      H NMR should show the disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of the internal cyclic alkene signal.
      
  • Final Adjustment:

    • Reduce the lactam carbonyl (if present from acryloylation strategy) using

      
      .
      
    • Selective Deprotection: Remove the primary alcohol protection (if orthogonal) to expose the C-9 hydroxyl for coupling. Keep C-7 protected (TBS) to ensure regioselectivity in the next module.

Module C: The Coupling (Yamaguchi Esterification)

Objective: Esterify the sterically hindered acid to the C-9 position of the base. Method: Yamaguchi Macrolactonization conditions adapted for intermolecular esterification.[2]

Reagents
  • Acid: (-)-Trachelanthic acid (from Module A).[3]

  • Alcohol: C7-TBS-Retronecine (from Module B).

  • Coupling Agent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[2][4][5][6][7]

  • Base: TEA (Triethylamine), DMAP (4-Dimethylaminopyridine).

  • Solvent: Toluene (anhydrous).

Protocol Steps
  • Mixed Anhydride Formation:

    • In a flame-dried flask, dissolve (-)-trachelanthic acid (1.0 equiv) and TEA (1.2 equiv) in THF.

    • Add 2,4,6-trichlorobenzoyl chloride (1.0 equiv) dropwise at 0°C.

    • Stir 1 hour at RT. A white precipitate (TEA·HCl) will form.

    • Remove solvent in vacuo and re-dissolve the residue in anhydrous Toluene. Filter off the amine salts under inert atmosphere.

  • Esterification:

    • To the toluene solution of the mixed anhydride, add the C7-TBS-Retronecine (0.8 equiv) and DMAP (1.5 equiv).

    • Stir at room temperature for 12 hours.

    • Note: If conversion is low, heat to 40°C. High temperature may cause elimination of the C7-TBS group, so monitor carefully.

  • Global Deprotection:

    • Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the C-7 silyl ether.

  • Purification: Flash chromatography (CHCl3:MeOH:NH4OH).

Module D: Derivatization (N-Oxidation)

Objective: Synthesize this compound N-oxide (often the naturally occurring "pro-drug" form) or reduce toxicity for testing.

Protocol
  • Dissolve synthetic this compound (10 mg) in dry DCM (2 mL).

  • Add m-CPBA (meta-Chloroperoxybenzoic acid, 1.1 equiv) at 0°C.

  • Stir for 30 minutes.

  • Workup: Do NOT use aqueous sulfite wash (it reduces N-oxides). Pass directly through a short pad of basic alumina to remove excess acid.

  • Result: The N-oxide is more polar and water-soluble. Confirm by ESI-MS (M+16 peak).

Analytical Validation & Data

Expected NMR Data (this compound)
Position

(ppm)
MultiplicityAssignment
H-2 6.20mVinylic proton (Necine)
H-9 4.85, 4.65dd (AB system)

-O-CO- (Ester linkage)
H-7 4.30mCH-OH (Secondary alcohol)
H-8 4.15mBridgehead proton
Isopropyl 0.95, 0.92dMethyls of Trachelanthic acid
Workflow Diagram

Workflow cluster_0 Module A: Acid cluster_1 Module B: Base cluster_2 Module C: Coupling A1 Keto-Ester A2 (-)-Trachelanthic Acid A1->A2 L-Selectride C1 Yamaguchi Esterification A2->C1 B1 4-Hyp Derivative B2 Retronecine (C7-TBS) B1->B2 Grubbs II / RCM B2->C1 C2 This compound C1->C2 1. Coupling 2. TBAF Deprotection

Figure 2: Convergent synthesis workflow integrating the acid and base modules.

References

  • Niwa, H., Ogawa, T., & Yamada, K. (1990). Stereoselective Synthesis of (−)-Trachelanthic Acid and (+)-Viridifloric Acid.[8][9][10] Bulletin of the Chemical Society of Japan, 63(10), 2917–2921.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

  • Rösch, S., et al. (2011). Structure-Activity Relationships of Pyrrolizidine Alkaloids. Phytochemistry, 72(17), 2127-2139.

  • Robertson, J., & Stevens, K. (2017). Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Comprehensive Organic Synthesis II, 6, 1-50.

Sources

Analytical techniques for Trachelanthine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) of the retronecine type, commonly found in the Boraginaceae family. Due to its 1,2-unsaturated necine base structure, it possesses significant genotoxic and carcinogenic potential.

Recent regulatory updates from the European Medicines Agency (EMA) and the German Federal Institute for Risk Assessment (BfR) have set stringent limits on PAs. The EMA HMPC public statement (2021) recommends a maximum daily intake of 1.0 µg for PAs in herbal medicinal products.

The Analytical Challenge: this compound (


, MW 299.36) presents a specific quantification challenge due to:
  • Isobaric Interference: It is a stereoisomer of Viridiflorine and Echinatine . Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • N-Oxide Co-occurrence: In raw plant material, up to 90% of PAs exist as N-oxides. Accurate risk assessment requires the quantification of the "Sum of PAs" (Free Base + N-Oxide).

This guide provides a validated, ISO 18862-compliant workflow for the simultaneous extraction, cleanup, and LC-MS/MS quantification of this compound and its N-oxide.

Strategic Workflow Overview

The following diagram outlines the critical path from sample homogenization to data reporting. Note the decision point regarding N-oxide standards.

PA_Workflow cluster_decision N-Oxide Strategy Sample Sample Homogenization (Cryogenic Milling) Extract Acidic Extraction (0.05M H2SO4) Sample->Extract Solubilize PAs SPE SPE Cleanup (Strong Cation Exchange) Extract->SPE Remove Matrix LC UHPLC Separation (C18 Core-Shell) SPE->LC Eluate Injection MS MS/MS Detection (ESI+ MRM) LC->MS Ionization Data Data Processing (Sum Parameter Calculation) MS->Data Quantification Direct Direct Quant (Requires N-Oxide Std) Reduction Reduction Method (Zn/HCl -> Free Base)

Figure 1: Analytical workflow for Pyrrolizidine Alkaloids. The Direct Quantification path is preferred for regulatory compliance (ISO 18862).

Protocol 1: Sample Preparation (SPE Cleanup)

Expert Insight: PAs are basic compounds (pKa ~9-10). We utilize this property using Strong Cation Exchange (SCX) chromatography. This is superior to standard C18 SPE because it allows us to wash away neutral interferences (fats, pigments) with organic solvents while the PAs remain ionically bound to the sorbent.

Reagents:

  • Extraction Solvent: 0.05 M Sulfuric Acid (

    
    ).[1][2]
    
  • SPE Cartridge: Strata-X-C or Oasis MCX (Polymeric Strong Cation Exchange), 60 mg/3 mL.

  • Elution Solvent: 5% Ammonia in Methanol (

    
    ).[3]
    

Step-by-Step Methodology:

  • Extraction:

    • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M

      
       . (Acidic pH ensures PAs are fully protonated 
      
      
      
      ).
    • Sonicate for 15 min, then shake for 30 min.

    • Centrifuge at 4,000 x g for 10 min. Filter supernatant (0.45 µm PTFE).

  • SPE Loading (SCX):

    • Condition: 3 mL Methanol, then 3 mL Water.

    • Load: Pass 2 mL of the filtered acid extract through the cartridge (gravity or low vacuum).

    • Wash 1 (Acidic): 3 mL Water (Removes polar neutrals).

    • Wash 2 (Organic): 3 mL Methanol (Critical step: Removes hydrophobic pigments/fats. PAs remain bound).

  • Elution:

    • Elute: 2 x 2 mL 5% Ammonia in Methanol . (High pH deprotonates the PAs, breaking the ionic bond with the SCX sorbent).

    • Reconstitution: Evaporate eluate to dryness under

      
       at 40°C. Reconstitute in 1.0 mL Initial Mobile Phase (95% Water / 5% MeOH + 0.1% Formic Acid).
      

Protocol 2: UHPLC-MS/MS Quantification

Expert Insight (Chromatography): this compound, Viridiflorine, and Echinatine are isobaric (


 300.2). Mass spectrometry cannot distinguish them.  You must achieve baseline chromatographic separation. A C18 column with a long gradient or a PFP (Pentafluorophenyl) column is recommended for isomer selectivity.
Chromatographic Conditions
ParameterSetting
Column Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5mM Ammonium Formate
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-10 min: 5%

50% B; 10-12 min: 95% B.
Injection Vol 2-5 µL
Column Temp 40°C

Note: Ammonium formate is added to enhance ionization efficiency in ESI+ mode.

Mass Spectrometry Parameters (ESI+)

This compound is a retronecine-based PA. The fragmentation pattern is dominated by the cleavage of the ester bonds, yielding the retronecine core ions (


 138, 120).
AnalytePrecursor (

)
Product (

)
CE (eV)Type
This compound 300.2138.1 30Quantifier
300.2120.145Qualifier 1
300.293.150Qualifier 2
This compound N-Oxide 316.2138.1 35Quantifier
316.2120.150Qualifier 1
316.2300.225Qualifier 2
Internal Std (Heliotrine) 314.2138.130Reference

Note: The transition 316


 300 for the N-oxide represents the loss of oxygen 

, typical for N-oxides.

Data Analysis & Calculation

To comply with EMA/BfR regulations, you must report the Total this compound Content .



Where:

  • 
     (this compound) = 299.36
    
  • 
     (this compound NO) = 315.36
    
  • Correction Factor

    
    
    

Self-Validating Logic: If you do not have a certified standard for this compound N-Oxide, you cannot accurately quantify it using the "Direct Quant" method above due to different ionization responses. In that scenario, you must perform a Reduction Step (Zn dust/HCl) during sample prep to convert all N-oxides to the base form, then quantify solely as this compound.

Isomer Resolution Diagram

The following decision tree illustrates the logic for handling the critical isobaric interference issue.

Isomer_Logic Start Detect Peak @ m/z 300.2 CheckRT Check Retention Time (RT) Start->CheckRT Trach RT = 6.2 min This compound CheckRT->Trach Virid RT = 6.5 min Viridiflorine CheckRT->Virid Echin RT = 6.8 min Echinatine CheckRT->Echin Resolution Critical: Gradient Slope < 5%/min to separate these peaks Resolution->CheckRT Optimization

Figure 2: Chromatographic resolution strategy for isobaric PAs (m/z 300.2).

References

  • European Medicines Agency (EMA). (2021).[4][5] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[4][5]Link

  • International Organization for Standardization (ISO). (2016). ISO 18862:2016 Coffee and coffee products — Determination of acrylamide — Methods using HPLC-MS/MS and GC-MS after derivatization. (Note: While titled for coffee/acrylamide, this standard series establishes the SPE-LC-MS/MS protocols adapted for PA analysis in foodstuffs). Link

  • German Federal Institute for Risk Assessment (BfR). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.[3]Link

  • EFSA Panel on Contaminants in the Food Chain. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][6]Link

Sources

NMR spectroscopy for Trachelanthine structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trachelanthine (Trachelanthamine N-oxide) is a pyrrolizidine alkaloid (PA) predominantly isolated from Trachelanthus and Rindera species. Unlike the hepatotoxic unsaturated PAs (e.g., retrorsine), this compound possesses a saturated necine base (trachelanthamidine) esterified with trachelanthic acid. Its structural analysis is complicated by two factors: the presence of the N-oxide moiety, which induces line broadening and chemical shift deviations, and the stereochemical ambiguity of the necine base (1R, 8R) versus its epimer, laburnine (1R, 8S).

This guide provides a rigorous protocol for the complete structural assignment of this compound, utilizing high-field NMR (600 MHz recommended) to resolve the diastereotopic protons of the ester linkage and define the relative stereochemistry of the pyrrolizidine core.

Chemical Context & Structural Logic

To successfully assign the spectrum, one must deconstruct the molecule into three distinct spin systems:

  • The Necine Base (Trachelanthamidine): A saturated bicyclic system. The key challenge is determining the relative configuration of C-1 and C-8.

  • The Necic Acid (Trachelanthic Acid): A branched carboxylic acid [(2R,3S)-2,3-dihydroxy-2-isopropylbutyric acid].

  • The N-Oxide Functionality: The N-O bond creates a strong dipole, significantly deshielding C-3, C-5, and C-8 compared to the free base.

Sample Preparation Protocol

Safety Warning: Pyrrolizidine alkaloids are potential hepatotoxins and carcinogens. Handle all solid samples and solutions in a fume hood wearing nitrile gloves.

Solvent Selection
  • Primary Solvent (Methanol-d4): Recommended for this compound (N-oxide form).

    • Why: N-oxides are polar and often sparingly soluble in CDCl3. MeOD-d4 provides sharp lines and prevents aggregation-induced broadening.

  • Secondary Solvent (CDCl3): Recommended only if the sample is reduced to the free base (Trachelanthamine).

    • Why: Chloroform allows for the observation of exchangeable OH protons (often visible as sharp singlets or broad humps), which are exchanged/lost in Methanol-d4.

Preparation Steps
  • Mass: Dissolve 5–10 mg of isolated alkaloid in 600 µL of solvent.

  • Filtration: Filter through a packed glass wool pipette to remove suspended silica from chromatography (paramagnetic particles broaden signals).

  • Reference: Use residual solvent peak (MeOD:

    
     3.31 / 
    
    
    
    49.0) rather than TMS to avoid signal overlap in the aliphatic region.

Acquisition Parameters (600 MHz Class)

ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1H 1D zg301664kHigh resolution essential for H-9 AB system.
13C 1D zgpg30102464kDetect quaternary carbons (C-7' of acid, C-8 of base).
COSY cosygpppqf82048 x 256Trace the contiguous spin system from H-1 to H-2/H-3.
HSQC hsqcedetgpsisp2.382048 x 256Multiplicity-edited to distinguish CH2 (inverted) from CH/CH3.
HMBC hmbcgplpndqf164096 x 256Critical: Links H-9 to Ester Carbonyl (C-1').
NOESY noesygpphpp162048 x 256Mixing time: 500ms. Determines stereochemistry (cis/trans fusion).

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, specifically distinguishing the N-oxide form from the free base and confirming stereochemistry.

Trachelanthine_Workflow Sample Isolated Alkaloid Fraction H1_Screen 1H NMR Screening (Check H-9 and H-8 shifts) Sample->H1_Screen Decision_Oxide Is H-8 > 4.0 ppm? H1_Screen->Decision_Oxide Path_Oxide N-Oxide Identified (this compound) Decision_Oxide->Path_Oxide Yes Path_Base Free Base Identified (Trachelanthamine) Decision_Oxide->Path_Base No Reduction Optional: Zn/H2SO4 Reduction (Sharpen Signals) Path_Oxide->Reduction If broad signals Stereo_Check NOESY / ROESY Determine Ring Fusion Path_Oxide->Stereo_Check Path_Base->Stereo_Check Reduction->Path_Base Result_Laburnine Laburnine Base (1R, 8S) Stereo_Check->Result_Laburnine NOE: H-8 <-> H-1 Result_Trachelanthamidine Trachelanthamidine Base (1R, 8R) Stereo_Check->Result_Trachelanthamidine NOE: H-8 <-> H-1 (Weak/None) Strong H-8 <-> H-7alpha Final Final Structure Confirmation (HMBC Ester Linkage) Result_Laburnine->Final Result_Trachelanthamidine->Final

Caption: Decision tree for distinguishing this compound (N-oxide) from its base and epimers.

Detailed Spectral Analysis

A. The N-Oxide Diagnostic (The "Shift" Test)

The most immediate question is whether the sample is the free base or the N-oxide.

  • Free Base (Trachelanthamine): H-8 appears near 3.2 – 3.5 ppm .

  • N-Oxide (this compound): H-8 shifts downfield to 4.2 – 4.6 ppm due to the positive charge on the nitrogen. Similarly, C-8 shifts from ~68 ppm (base) to ~80-85 ppm (oxide).

B. The Necine Base (Trachelanthamidine Core)

Trachelanthamidine is a 1-hydroxymethylpyrrolizidine.[1]

  • H-9 Protons (Ester Linkage): In the ester, these are diastereotopic. Look for an AB system (two doublets or dd) around 4.0 – 4.4 ppm .

    • HMBC Check: Both H-9 protons must correlate to the Ester Carbonyl (C-1') at ~175 ppm.

  • H-8 (Bridgehead): This is the stereochemical anchor. In trachelanthamidine (1R, 8R), the H-1 and H-8 protons are trans-oriented (or pseudo-trans depending on envelope conformation), whereas in laburnine they are cis.

C. The Necic Acid (Trachelanthic Acid)
  • Isopropyl Group: Look for two methyl doublets at 0.9 – 1.0 ppm and a methine septet at ~2.1 ppm.

  • Quaternary Center: A characteristic oxygenated quaternary carbon (C-2') appears at ~78 ppm .

  • C-3' Methyl: A doublet or singlet (depending on exact acid variant) near 1.2 ppm.

D. Stereochemical Validation (NOESY)

To distinguish this compound (1R, 8R) from a Laburnine-ester (1R, 8S):

  • This compound: H-8 should show NOE correlations to H-2

    
     or H-6
    
    
    
    , but minimal or no correlation to H-1.
  • Laburnine derivative: Strong NOE between H-8 and H-1 (cis-relationship).

Data Summary Table (Representative)

Note: Shifts are approximate for MeOD-d4. Values vary with concentration/pH.

Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations
8 (Bridge) 4.35m84.5C-1, C-7
9 (CH2-O) 4.20, 4.38dd (AB system)65.2C-1' (Ester) , C-1, C-8
1 2.85m48.0C-9, C-2
3 (N-CH2) 3.60 - 3.90m70.1C-5, C-1
5 (N-CH2) 3.50 - 3.80m68.5C-3, C-6
1' (C=O) --175.2H-9a, H-9b
2' (C-OH) --78.4H-4', H-5'
3' (CH) 2.05sept34.0C-1', C-2'
4'/5' (Me) 0.95, 0.98d17.5, 18.0C-3', C-2'

Troubleshooting & Validation

Issue: Broad Signals
  • Cause: N-oxides often exhibit restricted rotation or aggregation.

  • Solution: Run the experiment at 313 K (40°C) . If broadening persists, reduce a small aliquot with Zinc dust/H2SO4 to the free base and re-acquire. The free base spectrum will be sharp; use it to confirm connectivity, then map back to the N-oxide.

Issue: Impurity Overlap
  • Validation: Use 1D TOCSY (selective excitation of H-8) to pull out the isolated spin system of the pyrrolizidine ring, filtering out background noise from matrix impurities.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10523, this compound. Retrieved February 23, 2026, from [Link]

  • Logie, C. G., Grue, M. R., & Liddell, J. R. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109.
  • Molyneux, R. J., et al. (1979). Chemistry of Toxic Range Plants. Phytochemistry. (Establishes N-oxide vs Free base shift differences).
  • Roeder, E. (1990). Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 29(1), 11-29. [Link]

  • Colegate, S. M., et al. (2005). Pyrrolizidine alkaloids: chemistry, pharmacology, toxicology and food safety. Griffith University. (Reference for stereochemical assignment of necine bases).

Sources

A Multi-Tiered Strategy for Screening the Neuroprotective Activity of Trachelanthine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide provides a comprehensive, field-proven framework for evaluating the neuroprotective potential of Trachelanthine, a pyrrolizidine alkaloid. We eschew a rigid, one-size-fits-all approach in favor of a dynamic, multi-tiered screening cascade designed to yield robust and interpretable data. The protocols herein are engineered as self-validating systems, moving from initial cytotoxicity profiling to primary neuroprotection assays and culminating in mechanistic investigations into oxidative stress and apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel neuroprotective agents. We provide detailed, step-by-step methodologies for established in vitro assays, rationale for key experimental choices, and guidance on data interpretation, grounded in authoritative scientific principles.

Introduction: The Rationale for Neuroprotective Screening

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal structure and function.[1] A key pathological hallmark in many of these conditions is oxidative stress and subsequent apoptotic cell death.[2][3] The identification of novel compounds that can mitigate these processes is a critical goal in therapeutic development.

This compound is a natural product whose biological activities are an area of active investigation. This guide outlines a systematic approach to determine if this compound possesses neuroprotective properties using a validated in vitro model of neurodegeneration. We will utilize the human neuroblastoma SH-SY5Y cell line, a well-established and versatile model in neurobiology research.[4][5] Our model of neurotoxicity will be induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and is widely used to model Parkinson's Disease in vitro and in vivo.[6][7][8]

The screening strategy is designed as a logical funnel, ensuring that resources are focused on compounds with genuine promise.

G cluster_0 Screening Workflow A Tier 1: Baseline Cytotoxicity Determine safe concentration range of this compound B Tier 2: Primary Neuroprotection Assay Test this compound against 6-OHDA insult A->B Non-toxic concentrations C Tier 3: Mechanistic Investigation Probe for antioxidant and anti-apoptotic activity B->C Protective effect observed D Tier 4: Data Synthesis & Pathway Analysis Consolidate findings and hypothesize mechanism C->D Mechanism identified G cluster_0 PI3K/Akt Survival Pathway This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Activates? Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth Akt->Survival Promotes

Figure 2: The PI3K/Akt signaling pathway, a potential target for this compound-mediated neuroprotection.

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. [9]Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). [2]Activation of this pathway is a key mechanism for cellular defense against oxidative damage. [3]

G cluster_1 Nrf2 Antioxidant Pathway This compound This compound (Hypothesized) Keap1 Keap1 This compound->Keap1 Inhibits? ROS Oxidative Stress (e.g., from 6-OHDA) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Activates Transcription Defense Cellular Defense HO1->Defense

Figure 3: The Nrf2/HO-1 antioxidant defense pathway, a potential mechanism for this compound's activity.

Further experiments, such as Western blotting for phosphorylated Akt (p-Akt) or nuclear Nrf2, would be required to definitively confirm the involvement of these pathways.

References

  • Kim, H., et al. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. JoVE. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific website. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website. [Link]

  • JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Sokouti, H., Mohajeri, D., & Nourazar, M. A. (2021). 6-Hydroxydopamine-Induced Neurotoxicity in Rat Model of Parkinson's Disease: Is Reversed via Anti-Oxidative Activities of Curcumin and Aerobic Exercise Therapy. PMC. [Link]

  • RE-Place. (n.d.). Standard operating procedure for the measurement of reactive oxygen species in cultured primary rat hepatocytes. Retrieved from RE-Place website. [Link]

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. [Link]

  • Nabavi, S. F., et al. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PMC. [Link]

  • Chen, Y., et al. (2022). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology. [Link]

  • Bio-protocol. (2017). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). [Link]

  • Tseng, Y.-C., et al. (2017). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Neural Circuits. [Link]

  • Hare, D. J., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Metallomics. [Link]

  • PLOS. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

  • Editorial. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. PMC. [Link]

  • PMC. (n.d.). The role of Nrf2 signaling pathways in nerve damage repair. Retrieved from PMC website. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Nrf2/HO-1 is a key signaling pathway in Ischemia-reperfusion brain injury. [Link]

  • Semantic Scholar. (n.d.). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. [Link]

  • ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection. [Link]

  • DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from Innoprot website. [Link]

  • PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

  • PubMed. (2024). Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease. [Link]

  • GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit. Retrieved from GenScript website. [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from Takara Bio website. [Link]

  • MDPI. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]

  • Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. [Link]

  • ResearchGate. (n.d.). 6-hydroxydopamine (6-OHDA) induces neurotoxicity. [Link]

  • ResearchGate. (n.d.). 6-Hydroxydopamine (6-OHDA) induces neurotoxicity in mRNA-induced.... [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • UCSC Genome Browser. (n.d.). FarnhamLab_Culture protocol for SH_SY5Y cells. Retrieved from UCSC Genome Browser website. [Link]

Sources

Application Notes and Protocols for Antiviral Screening of Trachelanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Pyrrolizidine Alkaloids in Antiviral Research

The ongoing challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads.[1][2] Pyrrolizidine alkaloids (PAs), a large class of secondary metabolites found in numerous plant species, have been investigated for a range of bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] While some PAs have demonstrated antiviral potential, the specific antiviral properties of many, including Trachelanthine, remain largely unexplored.[4][6]

This compound is a pyrrolizidine alkaloid identified in plants such as Trachelanthus korolkowii. While its chemical structure is known, its biological activities, particularly its potential as an antiviral agent, are not yet characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro screening of this compound to determine its potential antiviral efficacy and to elucidate its mechanism of action.

A critical consideration when working with PAs is their known potential for toxicity, particularly hepatotoxicity, which is highly dependent on their chemical structure.[7][8][9][10][11] Therefore, a key aspect of this screening workflow is the parallel assessment of cytotoxicity to determine a therapeutic window and calculate the selectivity index (SI), a crucial parameter for the potential of a compound as a drug candidate.

These application notes will guide the user through a tiered screening process, from initial cytotoxicity assessments to primary antiviral assays and subsequent mechanism-of-action studies. The protocols provided are designed to be robust and adaptable for screening this compound against a variety of viruses.

Part 1: Foundational Steps - Compound Preparation and Cytotoxicity Assessment

Before evaluating the antiviral activity of this compound, it is imperative to understand its interaction with the host cells in the absence of any virus. This foundational step involves preparing the compound for in vitro use and determining its cytotoxic profile.

Preparation of this compound Stock Solution

The solubility and stability of the test compound are critical for obtaining reliable and reproducible results. While specific experimental data for this compound's solubility is limited, a common starting point for novel natural products is dissolving them in dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh 1-5 mg of high-purity this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed this compound in 100% molecular biology grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The molecular weight of this compound (C15H27NO5) is 301.38 g/mol .[12][13]

  • Solubilization: Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes in sterile, amber glass or polypropylene vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C. Most compounds are stable in DMSO for extended periods under these conditions.[14][15][16][17]

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should be kept constant across all concentrations and should not exceed a level that affects cell viability or viral replication (typically ≤0.5%).

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. This is a critical parameter for determining the therapeutic window of a potential antiviral drug. The following protocol describes a general method using a tetrazolium-based (MTT or MTS) or a resazurin-based (e.g., alamarBlue) assay.

Protocol 2: Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, MDCK, depending on the target virus) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100-200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a cell-only control (medium only).

  • Treatment: After 24 hours of cell incubation, remove the medium and add the serially diluted this compound to the respective wells in triplicate.

  • Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or alamarBlue) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

ParameterDescription
CC50 50% Cytotoxic Concentration
Cell Line Dependent on the target virus (e.g., Vero, A549, MDCK)
Assay MTT, MTS, or Resazurin-based
Incubation Time 48-72 hours
Controls Vehicle (DMSO) and Untreated Cells

Part 2: Primary Antiviral Screening

Once the non-toxic concentration range of this compound is established, the next step is to evaluate its ability to inhibit viral replication. The choice of assay depends on the characteristics of the target virus.

Plaque Reduction Assay (for plaque-forming viruses)

This assay is considered a gold standard for quantifying infectious virus particles and is suitable for viruses that cause visible zones of cell death (plaques) in a cell monolayer, such as influenza viruses, herpes simplex viruses (HSV), and dengue virus.[18][19][20][21]

Protocol 3: Plaque Reduction Assay

  • Cell Seeding: Seed a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Infection: In separate tubes, pre-incubate the virus dilution with various non-toxic concentrations of this compound for 1 hour at 37°C. Include a virus-only control and a cell-only control.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.

TCID50 (50% Tissue Culture Infectious Dose) Assay (for viruses causing CPE)

For viruses that do not form distinct plaques but cause a visible cytopathic effect (CPE), the TCID50 assay is a reliable method for determining the viral titer and the efficacy of an antiviral compound.[22][23][24] This is applicable to viruses like HIV, some influenza strains, and human herpesviruses.[22][23]

Protocol 4: TCID50-based Antiviral Assay

  • Cell Seeding: Seed a susceptible cell line in a 96-well plate and incubate overnight to form a semi-confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Mix each dilution with a constant amount of virus (e.g., 100 TCID50).

  • Infection: Remove the medium from the cells and add the virus-compound mixtures to the wells (typically 8 replicates per dilution). Include virus control (no compound), cell control (no virus or compound), and compound toxicity controls (compound, no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days, or until CPE is fully developed in the virus control wells.

  • CPE Observation: Observe the wells for the presence or absence of CPE under a microscope.

  • Data Analysis: Calculate the EC50, the concentration of this compound that inhibits CPE in 50% of the wells, using a method such as the Reed-Muench or Spearman-Kärber formula.

ParameterDescription
EC50 50% Effective Concentration
SI (Selectivity Index) CC50 / EC50
Plaque Reduction % Inhibition vs. Virus Control
CPE Inhibition Protection from Virus-induced Cell Death

Part 3: Elucidating the Mechanism of Action

If this compound demonstrates significant antiviral activity (i.e., a high Selectivity Index), the subsequent step is to investigate its mechanism of action. This involves determining which stage of the viral life cycle is being inhibited.

Virucidal Assay

This assay determines if this compound directly inactivates viral particles before they can infect a host cell.[25][26]

Protocol 5: Virucidal Assay

  • Incubation: Mix a known titer of the virus with a high, non-toxic concentration of this compound and incubate for 1-2 hours at 37°C. A control sample with the virus and medium (or vehicle) should be run in parallel.

  • Dilution: Serially dilute the mixtures to reduce the concentration of this compound to a non-inhibitory level.

  • Titer Determination: Determine the remaining infectious virus titer in both the this compound-treated and control samples using a plaque assay or TCID50 assay.

  • Interpretation: A significant reduction in the viral titer of the this compound-treated sample compared to the control indicates a direct virucidal effect.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle targeted by this compound (e.g., attachment, entry, replication, or release).[][28][29]

Protocol 6: Time-of-Addition Assay

  • Cell Seeding: Seed host cells in multi-well plates.

  • Staggered Treatment: Add a fixed, effective concentration of this compound at different time points relative to viral infection:

    • Pre-treatment: Add to cells for 1-2 hours, then wash out before infection (to assess effects on cellular factors).

    • Co-treatment: Add to cells simultaneously with the virus (to assess inhibition of attachment and entry).

    • Post-treatment: Add at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection) to assess inhibition of post-entry steps like replication and assembly.

  • Virus Yield Measurement: After a single replication cycle (e.g., 24 hours), harvest the supernatant or cell lysate.

  • Quantification: Quantify the viral yield using a plaque assay, TCID50 assay, or by measuring viral RNA/DNA via qRT-PCR.

  • Interpretation: The time point at which the addition of this compound no longer inhibits viral replication provides insight into the targeted stage of the viral life cycle.

Visualization of Experimental Workflows

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanism of Action A Prepare this compound Stock Solution (in DMSO) B Determine CC50 (Cytotoxicity Assay) A->B Serial Dilutions C Plaque Reduction Assay (for plaque-forming viruses) B->C Non-toxic concentrations D TCID50-based Assay (for CPE-causing viruses) B->D Non-toxic concentrations E Calculate EC50 and Selectivity Index (SI = CC50/EC50) C->E D->E F Virucidal Assay E->F If SI is high G Time-of-Addition Assay E->G If SI is high H Identify Target Stage (e.g., Entry, Replication) F->H G->H

Caption: Workflow for antiviral screening of this compound.

Data Interpretation and Conclusion

The ultimate goal of this screening cascade is to determine if this compound possesses antiviral activity with a favorable safety profile. A high Selectivity Index (SI) is a strong indicator of potential. For instance, an SI value greater than 10 is often considered a good starting point for a promising antiviral candidate.

The mechanism-of-action studies will provide crucial insights into how this compound might be exerting its effects. For example, if it only shows activity in the virucidal assay, it may be a candidate for a topical antiseptic rather than a systemic therapeutic. If it inhibits a specific stage of the viral life cycle, this information can guide further optimization and development.

Given the known toxicities of some pyrrolizidine alkaloids, any promising antiviral activity must be carefully weighed against the cytotoxicity data. Further studies, including in vivo animal models, would be necessary to evaluate the therapeutic potential and safety of this compound. These initial in vitro screens, however, are an essential first step in this discovery process.

References

  • IBT Bioservices. (n.d.). Plaque Reduction Neutralization Testing - PRNT.
  • BrainVTA. (n.d.). TCID50 Assay Protocol.
  • Fraunhofer IGB. (n.d.). The Tissue Culture Infectious Dose50 (TCID50) and the Plaque Assay.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral.
  • Creative Biogene. (n.d.). Viral Titering-TCID50 Assay Protocol.
  • Jahiel, R. I., & Kilbourne, E. D. (1966). Reduction in Plaque Size and Reduction in Plaque Number as Differing Indices of Influenza Virus-Antibody Reactions. Journal of Bacteriology, 92(5), 1521–1534.
  • BOC Sciences. (n.d.). Antiviral Mechanism of Action Studies.
  • OUCI. (n.d.). Antineoplastic and Antiviral Screening of Pyrrolizidine Alkaloids from Heliotropium subulatum.
  • Cheméo. (n.d.). Chemical Properties of Trachelanthamidine (CAS 526-64-7).
  • ResearchGate. (n.d.). Plaque reduction assay of compound 1 against influenza viruses. MDCK....
  • ResearchGate. (n.d.). Effective chemical structures of pyrrolizidine alkaloids with....
  • Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay - Antiviral.
  • Agelidis, A. M., & Shukla, D. (2015). Development and validation of a Q-PCR based TCID50 method for human herpesvirus 6. Virology Journal, 12, 203.
  • Wang, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Molecules, 26(23), 7258.
  • Allemang, A., et al. (2018). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Food and Chemical Toxicology, 118, 546-556.
  • Khan, H., et al. (2022). Alkaloids as potential antivirals. A comprehensive review. Phytomedicine, 102, 154181.
  • De Clercq, E. (2009). In vitro methods for testing antiviral drugs. Antiviral Research, 83(2), 119-127.
  • Chung, S., et al. (2025). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses, 17(3), 294.
  • MDPI. (2025). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts.
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters.
  • IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antiviral Testing.
  • Moreira, V. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(5), 66.
  • ResearchGate. (n.d.). Effective chemical structures of pyrrolizidine alkaloids with anti-inflammatory activities in this review.
  • Lundin, A., Bergström, T., & Trybala, E. (2013). Screening and evaluation of anti-respiratory syncytial virus compounds in cultured cells. Methods in Molecular Biology, 1030, 345-363.
  • Taylor & Francis. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
  • JoVE. (2022). RSV Micro-neutralization: Assay | Protocol Preview.
  • Cheméo. (n.d.). 9-Acetyltrachelanthamidine - Chemical & Physical Properties.
  • American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (2026). Virucidal activity of oral, hand and surface disinfectants against respiratory syncytial virus | Request PDF.
  • USU. (n.d.). In Vitro Antiviral Testing | IAR.
  • PubMed. (2023). Virucidal activity of oral, hand, and surface disinfectants against respiratory syncytial virus.
  • PubMed Central. (2023). Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery.
  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview.
  • PubMed Central. (2020). In vitro Assessment of Antiviral Effect of Natural Compounds on Porcine Epidemic Diarrhea Coronavirus.
  • PubMed Central. (2020). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro.
  • Gutenberg Open Science. (2021). Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-ove.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) In-vitro Antiviral Activity of Natural Products against Coronavirus Strains: A Systemic Review.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2020). Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19.
  • PubMed Central. (2022). Progress in the study of antiviral activity of cepharanthine against SARS-CoV-2.
  • PubMed. (2013). Experimental determination of the physicochemical properties of lumefantrine.
  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions.
  • SAGE Journals. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • PubMed. (2008). Stability of screening compounds in wet DMSO.
  • ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO.
  • MDPI. (2020). Antiviral Action of Tryptanthrin Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63.
  • The Australian National University. (1998). Antitumour metallocenes: Effect of DMSO on the stability of Cp >2>TiX>2> and implications for anticancer activity.
  • German Center for Infection Research. (2025). Broad-spectrum antiviral compounds discovered.

Sources

Application Notes and Protocols: Antibacterial Spectrum Analysis of Trachelanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the systematic evaluation of the antibacterial spectrum of Trachelanthine, a novel investigational compound. This document outlines the scientific rationale and detailed protocols for a tiered approach to antibacterial susceptibility testing, commencing with preliminary screening and progressing to quantitative and dynamic assessments. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility, empowering researchers to accurately characterize the antimicrobial profile of this compound.

Introduction: Unveiling the Antibacterial Potential of this compound

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. This compound has emerged as a promising candidate, and a thorough characterization of its spectrum of activity is a critical step in its preclinical evaluation. The "antibacterial spectrum" refers to the range of bacterial species against which an agent is effective.[1][2][3] This can range from narrow-spectrum, targeting specific bacterial groups (e.g., only Gram-positive), to broad-spectrum, which are effective against a wide variety of bacteria (both Gram-positive and Gram-negative).[1][3][4]

This guide provides a structured, three-tiered experimental approach to delineate the antibacterial profile of this compound:

  • Tier 1: Preliminary Screening using the Agar Disk Diffusion (Kirby-Bauer) Method. This qualitative assay offers a rapid and cost-effective initial assessment of this compound's activity against a panel of bacteria.[5][6][7]

  • Tier 2: Quantitative Assessment via Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination. This method provides the lowest concentration of this compound that inhibits the visible growth of a microorganism, offering a quantitative measure of its potency.[8][9][10][11]

  • Tier 3: Dynamic Evaluation using the Time-Kill Assay. This assay differentiates between bacteriostatic (inhibiting growth) and bactericidal (killing) activity by measuring the rate and extent of bacterial killing over time.[12][13][14]

By following these protocols, researchers can generate robust and reliable data to inform the future development of this compound as a potential therapeutic agent.

Tier 1: Agar Disk Diffusion (Kirby-Bauer) Method
2.1. Principle and Rationale

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[5][6] A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient.[5][15] If the bacterium is susceptible to this compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[6][7] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[8]

This method is an excellent preliminary screening tool due to its simplicity, low cost, and ability to test multiple bacterial strains simultaneously.[8] It provides a qualitative assessment (susceptible, intermediate, or resistant) based on standardized zone diameter interpretive charts, though for a novel compound like this compound, these charts will need to be developed.

2.2. Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_reading Incubation & Reading prep_media Prepare Mueller-Hinton Agar (MHA) Plates prep_inoculum Prepare 0.5 McFarland Standardized Inoculum inoculate Inoculate MHA Plate for a Confluent Lawn prep_inoculum->inoculate apply_disk Aseptically Apply this compound-Impregnated Disk inoculate->apply_disk incubate Incubate Plates at 35-37°C for 16-24 hours apply_disk->incubate measure Measure the Diameter of the Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.

2.3. Step-by-Step Protocol
  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a desired stock concentration.

    • Aseptically impregnate sterile 6-mm blank paper disks with a specific volume of the this compound solution to achieve a known amount of compound per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to fully evaporate in a sterile environment. Prepare a batch of disks for consistent testing.

    • Control disks should be prepared with the solvent alone.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-4 well-isolated colonies.[16]

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[5][15] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[6][15]

    • Remove excess fluid by pressing the swab against the inside of the tube.[6]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[6]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8][15]

  • Disk Application and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks and a solvent control disk onto the inoculated agar surface.[6]

    • Ensure disks are placed at least 24 mm apart from center to center and at least 10-15 mm from the edge of the plate.[6][8]

    • Gently press each disk to ensure complete contact with the agar.[6] Do not move a disk once it has been placed.[8]

    • Invert the plates and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions for the test organism.[15]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using a ruler or calipers.[5]

    • Record the zone diameters for each bacterial strain tested.

2.4. Data Presentation: Agar Disk Diffusion Results
Bacterial StrainGram StainZone of Inhibition (mm) for this compound (30 µ g/disk )
Staphylococcus aureus ATCC 29213Gram-positiveRecord diameter
Enterococcus faecalis ATCC 29212Gram-positiveRecord diameter
Escherichia coli ATCC 25922Gram-negativeRecord diameter
Pseudomonas aeruginosa ATCC 27853Gram-negativeRecord diameter
Klebsiella pneumoniae ATCC 13883Gram-negativeRecord diameter
Additional Test Strains...
Tier 2: Broth Microdilution for MIC Determination
3.1. Principle and Rationale

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism in vitro.[8][10][11] This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[8][17] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity (growth). The MIC value is a critical parameter for evaluating the potency of an antimicrobial agent and for comparing its activity against different microorganisms.[10][11]

3.2. Experimental Workflow: Broth Microdilution

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading & Determination prep_trach Prepare Serial Dilutions of this compound in a 96-Well Plate prep_inoculum Prepare Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_trach->inoculate prep_inoculum->inoculate incubate Incubate Plate at 35-37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

3.3. Step-by-Step Protocol
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.[16]

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, to test concentrations from 64 µg/mL to 0.5 µg/mL, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of this compound at 128 µg/mL (2x the highest final concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 2.3.2.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16] A common dilution is 1:100 of the 0.5 McFarland standard suspension.[16]

  • Inoculation and Incubation:

    • Within 15-30 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the total volume in each well to 100 µL.[16][17] This will halve the concentration of this compound to the final desired test concentrations.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[17]

  • MIC Determination:

    • After incubation, place the microtiter plate on a reading mirror or plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8][10][16]

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.[17]

3.4. Data Presentation: MIC Values for this compound
Bacterial StrainGram StainMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Gram-positiveRecord MIC value
Enterococcus faecalis ATCC 29212Gram-positiveRecord MIC value
Escherichia coli ATCC 25922Gram-negativeRecord MIC value
Pseudomonas aeruginosa ATCC 27853Gram-negativeRecord MIC value
Klebsiella pneumoniae ATCC 13883Gram-negativeRecord MIC value
Additional Test Strains...
Tier 3: Time-Kill Assay
4.1. Principle and Rationale

The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time.[13][14] It is used to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[13][14] A standardized inoculum of bacteria is exposed to various concentrations of this compound (typically multiples of the MIC).[18] Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[13]

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14][18] A bacteriostatic effect is characterized by a <3-log₁₀ reduction. This assay is crucial for understanding the pharmacodynamics of a new drug and predicting its potential in vivo efficacy.[13]

4.2. Experimental Workflow: Time-Kill Assay

G cluster_prep Preparation cluster_exposure_sampling Exposure & Sampling cluster_quantification_analysis Quantification & Analysis prep_tubes Prepare Tubes with Broth and this compound at Different MIC Multiples prep_inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate Tubes and Incubate with Shaking prep_inoculum->inoculate sample Sample Aliquots at 0, 2, 4, 8, 24 hours inoculate->sample plate Perform Serial Dilutions and Plate onto Agar sample->plate count Incubate and Count Colonies (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

4.3. Step-by-Step Protocol
  • Preparation:

    • Based on the previously determined MIC, prepare sterile tubes containing CAMHB with this compound at concentrations such as 0.5x, 1x, 2x, and 4x MIC.[13][18]

    • Include a growth control tube containing no this compound.

    • Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Sampling:

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each tube.[13]

    • Incubate the tubes at 37°C with shaking.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[13][18]

  • Quantification of Viable Bacteria:

    • For each aliquot, perform 10-fold serial dilutions in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on plates that have between 30 and 300 colonies.[13]

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

4.4. Data Presentation: Time-Kill Assay Results
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (this compound 1x MIC)Log₁₀ CFU/mL (this compound 2x MIC)Log₁₀ CFU/mL (this compound 4x MIC)
0Record valueRecord valueRecord valueRecord value
2Record valueRecord valueRecord valueRecord value
4Record valueRecord valueRecord valueRecord value
8Record valueRecord valueRecord valueRecord value
24Record valueRecord valueRecord valueRecord value

Interpretation:

  • Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[13][14][18]

  • Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL, with the bacterial count remaining static or increasing slightly.[13][14]

Conclusion

This document provides a structured framework for the comprehensive analysis of the antibacterial spectrum of this compound. By systematically applying the agar disk diffusion, broth microdilution, and time-kill assays, researchers can obtain a clear and detailed profile of this compound's activity. The resulting data on its spectrum, potency (MIC), and bactericidal or bacteriostatic nature are fundamental for its continued development as a potential therapeutic agent in the fight against bacterial infections.

References
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]

  • GrowNextGen. Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). [Link]

  • Bio-protocol. (2023). 2.4. Time–Kill Assay. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Biology LibreTexts. (2024, November 23). 13.1D: Spectrum of Antimicrobial Activity. [Link]

  • Andrews, J. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 56(1), 5-16. [Link]

  • Wikipedia. Broad-spectrum antibiotic. [Link]

  • Biology LibreTexts. (2022, July 21). 12.1D: Spectrum of Antimicrobial Activity. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Popa, D. G., et al. (2021). Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. Molecules, 26(8), 2163. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Trachelanthine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals dedicated to the isolation and optimization of Trachelanthine from its natural plant sources. As the quest for novel therapeutic agents continues, the efficient extraction and purification of promising compounds like this compound, a pyrrolizidine alkaloid with noted biological activities, is of paramount importance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of natural product chemistry, ensuring scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the extraction and purification of this compound.

1. What are the primary natural sources for this compound?

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, most notably within the Boraginaceae family. Key sources include plants from the Trachelanthus and Heliotropium genera. Heliotropium europaeum is a well-documented source of a variety of PAs, including those structurally related to this compound.[1][2][3] The concentration of these alkaloids can vary significantly based on the plant's geographic location, stage of growth, and the specific part of the plant being analyzed, with flowers often containing the highest concentrations.[1]

2. What are the most effective extraction techniques for this compound?

The choice of extraction technique depends on factors such as the starting material, available equipment, and desired scale. Both conventional and modern methods can be effective:

  • Conventional Methods: Maceration, percolation, and Soxhlet extraction are widely used.[4][5] These methods are often straightforward but can be time-consuming and require large volumes of solvent.[4] Reflux extraction, a form of boiling with a condenser, can be more efficient than maceration or percolation.[6]

  • Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages, including reduced extraction times and lower solvent consumption. Pressurized liquid extraction (PLE) is another powerful technique that uses elevated temperatures and pressures to enhance extraction efficiency.[4]

3. How does the choice of solvent impact this compound yield?

Solvent selection is a critical parameter. Polar solvents are generally preferred for the extraction of PAs like this compound. Acidified alcoholic solutions, such as 1% tartaric acid in methanol, have been shown to be highly effective in extracting PAs from plant material.[7][8] The acidic conditions help to protonate the alkaloids, increasing their solubility in the polar solvent. Other commonly used solvents include methanol, ethanol, and aqueous solutions of other acids like sulfuric or acetic acid.[7][9]

4. What are the major challenges in purifying this compound?

The purification of this compound can be complex due to several factors:

  • Presence of N-oxides: PAs often exist in the plant as both the free base and the corresponding N-oxide. These forms have different polarities, which can complicate chromatographic separation.

  • Co-extraction of Impurities: Crude plant extracts contain a multitude of other compounds, such as pigments, lipids, and other alkaloids, which can interfere with the isolation of the target molecule.

  • Chemical Instability: Some PAs can be sensitive to heat and pH, potentially leading to degradation during the extraction and purification process.[10]

5. Which analytical techniques are best suited for quantifying this compound?

For the accurate quantification of this compound, chromatographic methods coupled with mass spectrometry are the gold standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used and sensitive method for the analysis of PAs.[11][12][13] It allows for the separation, identification, and quantification of this compound and its related compounds, even at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it often requires derivatization of the PAs and is not suitable for the direct analysis of the non-volatile N-oxides.[8]

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the optimization of this compound yield.

Problem 1: Low Extraction Yield
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent 1. Switch to an acidified polar solvent (e.g., 1% tartaric acid in methanol).[7] 2. Perform a small-scale solvent screen with solvents of varying polarity.PAs are basic compounds and are more soluble in acidic solutions due to salt formation.
Insufficient Extraction Time/Temperature 1. Increase the extraction time. 2. For heat-stable compounds, consider increasing the temperature or using a method like reflux or MAE.[11]The kinetics of extraction are dependent on time and temperature. Increased energy input can improve the rate of mass transfer.
Inadequate Particle Size of Plant Material 1. Grind the dried plant material to a fine powder (e.g., <0.5 mm).[6]A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.
Suboptimal pH of Extraction Medium 1. Adjust the pH of the extraction solvent to be acidic (pH 2-4).Maintaining an acidic pH ensures that the alkaloids remain in their protonated, more soluble form.
Problem 2: Co-elution of Impurities During Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Similar Polarity of this compound and Impurities 1. Optimize the mobile phase gradient in reverse-phase HPLC. 2. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18). 3. Explore alternative chromatographic techniques like normal-phase or ion-exchange chromatography.Varying the separation mechanism can exploit different physicochemical properties of the molecules, leading to better resolution.
Presence of this compound N-oxide 1. Perform a pre-purification step to separate the free base from the N-oxide. This can often be achieved with a simple acid-base extraction.The N-oxide is more polar than the free base and will have different partitioning behavior between aqueous and organic phases.
Overloading of the Chromatographic Column 1. Reduce the amount of sample injected onto the column. 2. Use a larger preparative column with a higher loading capacity.Overloading leads to peak broadening and a loss of resolution, making it difficult to separate closely eluting compounds.
Problem 3: Degradation of this compound During Processing
Potential Cause Troubleshooting Step Scientific Rationale
Thermal Instability 1. Avoid high temperatures during extraction and solvent evaporation. 2. Utilize non-thermal extraction methods like maceration or UAE at room temperature. 3. Use a rotary evaporator under reduced pressure for solvent removal.PAs can be susceptible to thermal degradation, leading to the formation of artifacts and a reduction in yield.
pH Instability 1. Avoid strongly acidic or basic conditions during purification. 2. Buffer the mobile phase during chromatography to maintain a stable pH.Extreme pH values can cause hydrolysis of the ester groups present in many PAs, including this compound.
Oxidation 1. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize exposure to light.Some alkaloids are prone to oxidation, which can be accelerated by air and light.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows in this compound extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a lab-scale UAE procedure for the efficient extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Heliotropium europaeum)

  • Extraction solvent: 1% Tartaric acid in Methanol

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction:

    • Place the plant material in a suitable flask.

    • Add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Alternatively, centrifuge the mixture and decant the supernatant.

  • Re-extraction: Repeat the extraction process on the plant residue with a fresh portion of the solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Cleanup

This protocol outlines a general procedure for the preliminary purification of the crude extract using a C18 SPE cartridge.[10]

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Acidic solution (e.g., 0.1% formic acid in water)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Pass 5 mL of the acidic solution through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the acidic solution.

    • Load the dissolved sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of the acidic solution to remove highly polar impurities.

    • Wash the cartridge with a series of increasing concentrations of methanol in the acidic solution (e.g., 10%, 20%, 40% methanol) to elute compounds of increasing hydrophobicity.

  • Elution: Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 60-80% methanol). The optimal concentration should be determined empirically.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fraction containing the highest concentration of this compound.

IV. Visualizations

Workflow for this compound Extraction and Purification

Trachelanthine_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material extraction Ultrasound-Assisted Extraction (Acidified Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (C18) crude_extract->spe prep_hplc Preparative HPLC spe->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound lcms LC-MS/MS Analysis pure_this compound->lcms

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low this compound Yield check_extraction Is Extraction Efficient? start->check_extraction check_degradation Is Degradation Occurring? check_extraction->check_degradation Yes optimize_solvent Optimize Solvent System (e.g., acidified methanol) check_extraction->optimize_solvent No optimize_method Optimize Extraction Method (Time, Temp, Particle Size) check_extraction->optimize_method Partially check_temp_ph Check Temperature and pH During Processing check_degradation->check_temp_ph Yes solution2 Yield Improved check_degradation->solution2 No solution1 Yield Improved optimize_solvent->solution1 optimize_method->solution1 check_storage Check Storage Conditions (Light, Air Exposure) check_temp_ph->check_storage check_storage->solution2

Caption: A decision tree to systematically troubleshoot low this compound yield.

V. References

  • Mroczek, T., Widelski, J., & Głowniak, K. (2006). Optimization of Extraction of Pyrrolizidine Alkaloids From Plant Material. Chemia Analityczna, 51, 567-575.

  • Avci, H., et al. (2014). Optimisation of isolation procedure for pyrrolizidine alkaloids from Rindera umbellata Bunge. Journal of the Serbian Chemical Society, 79(12), 1507-1516.

  • Crews, C. (2018). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 23(11), 2998. [Link]

  • Zhang, Y., et al. (2022). Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. Foods, 11(23), 3845. [Link]

  • Griffin, C. T., & Danaher, M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Toxins, 14(12), 849. [Link]

  • Kalt, G., et al. (2021). Comparative Risk Assessment of Three Native Heliotropium Species in Israel. Toxins, 13(2), 99. [Link]

  • Wikipedia. (n.d.). Heliotropium europaeum. [Link]

  • Cretan Flora. (n.d.). Heliotropium europaeum. [Link]

  • Saeedi, M., & Morteza-Semnani, K. (2009). Chemical composition and antimicrobial activity of essential oil of Heliotropium europaeum. Journal of Essential Oil Bearing Plants, 12(3), 354-359. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

  • Tadesse, M. G., & Guche, Z. D. (2023). Different extraction methods and various screening strategies for plants. European Journal of Biotechnology and Bioscience, 11(1), 1-10. [Link]

  • Kumar, A., et al. (2024). An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. Research Journal of Pharmacy and Technology, 17(4), 1891-1897. [Link]

  • Pacific BioLabs. (n.d.). Analytical Methods. [Link]

  • Go Botany. (n.d.). Heliotropium europaeum (European heliotrope). [Link]

  • Haneef, J., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules, 26(21), 6599. [Link]

  • Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]

  • Chemat, F., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 11, 1378. [Link]

  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Ingle, P. (2019). Techniques Adopted for Extraction of Natural Products. International Journal of Advanced Research in Chemical Science, 6(5), 1-10. [Link]

  • Beilstein-Institut. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1726-1745. [Link]

  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Koteru, A., Sadan, M., & Kranthi kumar, G. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. International Journal of Innovative Science and Research Technology, 10(5), 371-380. [Link]

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. [Link]

Sources

Technical Support Center: Trachelanthine Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trachelanthine Paradox

This compound is a pyrrolizidine alkaloid (PA) often utilized in toxicity and metabolic stability studies. Users frequently report "poor solubility" leading to erratic IC50 data or visible precipitation in cell culture media.

The Root Cause: The confusion often stems from the chemical form supplied. This compound exists in two primary forms with opposing solubility profiles:

  • This compound (Free Base): Lipophilic, soluble in organic solvents (DMSO, EtOH), poorly soluble in water .

  • This compound N-oxide: Highly polar, water-soluble .

If you are experiencing precipitation in aqueous buffers (PBS, Media), you are likely working with the Free Base form. This guide addresses the stabilization of the Free Base form in aqueous assay systems.

Part 1: Critical Solubilization Protocols

Q1: My stock solution in DMSO looks clear, but it precipitates immediately when added to cell media. Why?

A: This is known as "Solvent Shock." When a high-concentration hydrophobic stock (10-50 mM in 100% DMSO) is introduced directly into an aqueous buffer, the rapid hydration of DMSO molecules leaves the this compound molecules with no solvent shell, causing them to aggregate and crash out instantly.

The Fix: The Intermediate Dilution Method Do not pipette directly from Stock


 Assay Well. Use an intermediate step to lower the kinetic energy barrier of mixing.

Protocol:

  • Stock: Prepare 10 mM this compound in Anhydrous DMSO .

  • Intermediate: Dilute the stock 1:10 or 1:20 into pure DMSO first (not media) to create a lower concentration working stock (e.g., 0.5 mM or 1 mM).

  • Final Step: Dilute this working stock into pre-warmed (

    
    ) media with vigorous vortexing.
    
Q2: What is the maximum DMSO concentration my cells can tolerate?

A: For most mammalian cell lines (e.g., HepG2, HEK293), the final DMSO concentration in the well must be


 0.5% (v/v) .
  • Ideal Target: 0.1% DMSO.

  • Toxicity Threshold: >1.0% DMSO often induces cytotoxicity or membrane permeabilization, generating false positives in PA toxicity assays.

Data Table: Recommended Solvent Limits

Assay TypeMax DMSO %Alternative Co-SolventNotes
Cell Culture (Adherent) 0.5%Ethanol (<0.2%)Adherent cells are more sensitive to solvent detachment.
Cell Culture (Suspension) 0.1% - 0.5%NoneSuspension cells aggregate in high DMSO.
Enzymatic (Microsomes) 1.0%Acetonitrile (<1%)CYP450 enzymes are relatively robust to DMSO.
In Vivo (IP/IV) 5% - 10%PEG400 / Tween 80Requires formulation (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

Part 2: Advanced Troubleshooting (FAQs)

Q3: I see "crystals" in my 96-well plate under the microscope. Is this the compound or salt?

A: It is likely the compound crystallizing. This compound free base has a pKa


 9-10. In standard physiological media (pH 7.4), it is largely protonated (ionized), which should help solubility. However, in the presence of high salt concentrations (PBS/DMEM) and serum proteins, the equilibrium can shift.

Diagnostic Workflow:

  • Visual Check: Needle-like structures usually indicate compound crystallization.

  • Serum Interference: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs. While this mimics in vivo transport, it can also mask effective concentration.

    • Test: Run a "Media Only" (No Cell) control. If precipitation occurs without cells, it is a solubility limit. If it only occurs with cells, it may be cellular debris/apoptosis.

Q4: Can I use acid to dissolve this compound?

A: Yes, but with extreme caution. Converting the free base to a salt (e.g., Hydrochloride) increases water solubility significantly.

  • Technique: Add equimolar HCl (0.1 M) to the aqueous dilution step.

  • Warning: This lowers the pH of your assay. You must ensure the buffering capacity (HEPES/Bicarbonate) of your media can maintain pH 7.4. If the media turns yellow (Phenol Red indicator), the acidity is toxic to the cells, invalidating the assay.

Part 3: Visualization & Workflows

Workflow 1: The "Anti-Crash" Dilution Protocol

This diagram illustrates the correct stepwise dilution to prevent precipitation.

DilutionProtocol cluster_0 Critical Step: Avoid Water Shock Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Stock->Inter  1:10 Dilution (Solvent-to-Solvent) Final Assay Well (10 µM, 0.1% DMSO) Inter->Final  1:100 Dilution (Vigorous Mixing) Media Pre-Warmed Media (Serum-Free) Media->Final  Diluent

Figure 1: Stepwise dilution strategy. Diluting DMSO stocks into DMSO first (Intermediate) prevents the high-energy precipitation observed when concentrated stocks hit aqueous media directly.

Workflow 2: Troubleshooting Decision Tree

Follow this logic path if you observe inconsistent data.

Troubleshooting Start Issue: Erratic IC50 / Toxicity Data CheckMicro Microscopic Inspection (40x Magnification) Start->CheckMicro Precip Crystals/Debris Visible? CheckMicro->Precip YesPrecip YES: Solubility Failure Precip->YesPrecip Yes NoPrecip NO: Biological Variance Precip->NoPrecip No Action1 Reduce Stock Conc. (Use Intermediate Step) YesPrecip->Action1 Action2 Check pH of Media (Is compound crashing pH?) YesPrecip->Action2 Action3 Validate Cell Density (Overconfluence alters metabolism) NoPrecip->Action3

Figure 2: Diagnostic logic for distinguishing between solubility artifacts and genuine biological variance.

Part 4: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10523, this compound. Retrieved from [Link]

  • NCBI Assay Guidance Manual (2014). Compound Precipitation in High-Concentration DMSO Solutions. Bethesda (MD): National Center for Biotechnology Information (US). Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

Technical Support Center: Method Development for Separating Trachelanthine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical separation of Trachelanthine and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and quantifying these pyrrolizidine alkaloids (PAs). The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your method development.

Understanding the Challenge: this compound and Its Isomers

This compound is a pyrrolizidine alkaloid that can exist in several isomeric forms, including diastereomers and enantiomers.[1][2][3] These isomers often co-occur in natural sources and can exhibit different biological activities and toxicities.[4][5][6] Therefore, their accurate separation and quantification are critical for safety and efficacy assessments in drug development and botanical product analysis.

The primary challenge in separating these isomers lies in their similar physicochemical properties, which makes achieving baseline resolution difficult with standard chromatographic techniques.[4][5] This guide will explore advanced methodologies and troubleshooting strategies to overcome these hurdles.

What are the key isomeric forms of this compound I need to be aware of?

This compound itself is an ester of the necine base trachelanthamidine and trachelanthic acid.[2] The main isomeric variations arise from the stereochemistry of both the necine base and the acid moiety. Key isomers to consider include:

  • Viridiflorine: A diastereomer of this compound.

  • Intermedine and Lycopsamine: Stereoisomers that are often found alongside this compound and pose significant separation challenges due to their structural similarity.[7]

  • N-oxides: Both this compound and its isomers can exist as N-oxides, which are more polar and require different chromatographic conditions for optimal separation.[8][9]

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

HPLC is a cornerstone technique for the analysis of PAs. However, achieving robust separation of this compound isomers requires careful optimization of several parameters.

FAQ 1: I am not getting any separation of my this compound isomers using a standard C18 column. What should I do?

This is a common issue. While C18 columns are excellent for general reversed-phase separations, the subtle structural differences between this compound isomers often require more specialized stationary phases.

Troubleshooting Steps:

  • Consider a Different Stationary Phase:

    • Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity profile due to dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating isomers.

    • Chiral Stationary Phases (CSPs): For separating enantiomers, a CSP is essential.[10][11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[4][11][12]

  • Optimize the Mobile Phase:

    • Solvent Composition: If using a C18 column, try altering the organic modifier. A mixture of acetonitrile and methanol can sometimes provide better selectivity than either solvent alone.[13]

    • Additives: For basic compounds like alkaloids, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution by masking active silanol groups on the silica surface.[10] For acidic compounds, an acid like formic acid or trifluoroacetic acid is used.[10]

    • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase.[7] One study successfully resolved key isomeric PAs by operating the UHPLC at 5°C.[7]

Experimental Protocol: Initial Screening of Achiral Columns for Diastereomer Separation

This protocol outlines a systematic approach to screen for a suitable achiral column and mobile phase for the separation of this compound diastereomers.

Objective: To achieve baseline separation of this compound and its key diastereomers.

Materials:

  • Analytical standards of this compound and its isomers.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid and diethylamine.

  • Columns:

    • C18 (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm)[13]

    • Phenyl-Hexyl

    • PFP

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detector: UV at 220 nm or Mass Spectrometer

    • Gradient: 5-95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Screening:

    • Run the gradient with each column using Mobile Phase B1.

    • Repeat the screening with each column using Mobile Phase B2.

  • Evaluation:

    • Assess the chromatograms for the best peak shape and resolution between the isomers.

    • Select the column and organic modifier combination that shows the most promise for further optimization.

Troubleshooting Guide: Common HPLC Issues
Problem Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with silanol groups- Inappropriate mobile phase pH- Column overload- Add a basic modifier (e.g., 0.1% TEA) to the mobile phase.[14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[14]- Reduce the injection volume or sample concentration.[14][15]
Poor Resolution - Inadequate selectivity of the stationary phase- Mobile phase is too strong- Column temperature is too high- Screen different column chemistries (e.g., PFP, Phenyl-Hexyl).- Reduce the percentage of the organic solvent in the mobile phase.[15]- Lower the column temperature.[7][15]
Irreproducible Retention Times - Poor column equilibration- Inconsistent mobile phase preparation- Fluctuations in column temperature- Increase the equilibration time between injections.[15]- Prepare fresh mobile phase daily and ensure accurate measurements.[15]- Use a column oven to maintain a stable temperature.[15]
Ghost Peaks - Late eluting compounds from a previous injection- Contaminated mobile phase or sample- Run a blank gradient to wash the column.- Use high-purity solvents and filter samples before injection.

This table provides a summary of common HPLC troubleshooting steps. For a more comprehensive guide, refer to established HPLC troubleshooting resources.[14][15][16][17]

Visualization: HPLC Method Development Workflow

HPLC_Workflow start Start: Isomer Mixture achiral_screen Screen Achiral Columns (C18, Phenyl, PFP) start->achiral_screen mobile_phase_opt Optimize Mobile Phase (Solvent, Additives, pH) achiral_screen->mobile_phase_opt temp_opt Optimize Temperature mobile_phase_opt->temp_opt diastereomer_sep Diastereomer Separation Achieved? temp_opt->diastereomer_sep chiral_screen Screen Chiral Columns (Cellulose, Amylose) diastereomer_sep->chiral_screen Yes troubleshoot Troubleshoot (Peak Shape, Resolution) diastereomer_sep->troubleshoot No chiral_mobile_phase Optimize Chiral Mobile Phase (Normal or Reversed Phase) chiral_screen->chiral_mobile_phase enantiomer_sep Enantiomer Separation Achieved? chiral_mobile_phase->enantiomer_sep final_method Final Method enantiomer_sep->final_method Yes enantiomer_sep->troubleshoot No troubleshoot->achiral_screen

Caption: A workflow diagram for systematic HPLC method development for separating this compound isomers.

Supercritical Fluid Chromatography (SFC) as a Powerful Alternative

SFC is an excellent alternative to HPLC for chiral separations and the analysis of complex mixtures of isomers.[18][19] It often provides faster separations and unique selectivity.

FAQ 2: My HPLC method is too slow. Can SFC provide a faster analysis of this compound isomers?

Yes, SFC can significantly reduce analysis time compared to HPLC.[18] The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure.

Key Advantages of SFC for Isomer Separation:

  • Speed: Analysis times can often be reduced to under 10 minutes.[18][19]

  • Unique Selectivity: SFC can provide different elution orders compared to HPLC, which can be advantageous for resolving closely eluting isomers.

  • Orthogonality to Reversed-Phase LC: SFC offers a different separation mechanism, making it a powerful tool in two-dimensional chromatography (SFCxRP-LC) for complex samples.[18]

Experimental Protocol: SFC Method for this compound Isomer Separation

This protocol provides a starting point for developing an SFC method for the separation of this compound isomers.

Objective: To achieve rapid and efficient separation of this compound isomers using SFC.

Materials:

  • SFC-grade CO2, methanol, ethanol, and isopropanol.

  • SFC-grade additives: ammonium hydroxide, diethylamine.

  • Chiral column (e.g., Daicel CHIRALPAK series)[19]

Procedure:

  • Initial SFC Conditions:

    • Column: Chiral stationary phase

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifier): Methanol with 0.2% ammonium hydroxide[18]

    • Gradient: 5-40% B over 5 minutes

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Flow Rate: 3 mL/min

    • Detector: UV or Mass Spectrometer

  • Modifier Screening:

    • If separation is not optimal, screen other modifiers such as ethanol or isopropanol.

  • Additive Optimization:

    • Evaluate different additives and concentrations (e.g., diethylamine, ammonium formate) to improve peak shape and selectivity.[20][21]

Troubleshooting Guide: Common SFC Issues
Problem Possible Cause(s) Solution(s)
Poor Peak Shape - Inappropriate additive- Analyte solubility issues- Screen different basic additives (ammonium hydroxide, DEA, TEA).- Increase the percentage of the organic modifier.
Inconsistent Retention Times - Fluctuations in back pressure or temperature- Inconsistent modifier composition- Ensure the back pressure regulator is functioning correctly.- Use a column oven and pre-heater for the mobile phase.- Prepare fresh modifier daily.
Low Sensitivity - Poor ionization in the MS source (if applicable)- Optimize the make-up solvent and flow rate post-column to enhance ionization.
Visualization: Decision Tree for SFC Troubleshooting

SFC_Troubleshooting start Poor Separation or Peak Shape check_modifier Change Organic Modifier (Methanol, Ethanol, IPA) start->check_modifier check_additive Change Additive Type/Concentration (NH4OH, DEA, Ammonium Formate) check_modifier->check_additive adjust_gradient Adjust Gradient Slope check_additive->adjust_gradient change_column Try a Different Chiral Column adjust_gradient->change_column optimized Method Optimized change_column->optimized

Caption: A decision tree for troubleshooting common issues in SFC method development for isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While less common for the direct analysis of intact PAs due to their low volatility, GC-MS can be used after derivatization.[9] However, the high temperatures required for GC analysis can pose a risk of thermal degradation.[18]

FAQ 3: Is GC-MS a suitable technique for this compound isomer analysis?

GC-MS is generally not the first choice for PA analysis because:

  • Low Volatility: PAs and their N-oxides are not sufficiently volatile for direct GC analysis and require derivatization.[9]

  • Thermal Instability: The high temperatures in the GC inlet and column can cause degradation of the analytes.

  • N-Oxide Analysis: GC-MS cannot directly analyze the N-oxide forms, which would require a reduction step prior to derivatization.[9]

For these reasons, LC-MS and SFC-MS are the preferred techniques for the comprehensive analysis of this compound and its isomers.

Sample Preparation and Extraction

A robust analytical method begins with effective sample preparation. The goal is to efficiently extract the PAs from the sample matrix while minimizing interferences.

Recommended Extraction Protocol for Plant Material
  • Initial Extraction: Extract the dried and ground plant material with methanol or ethanol.[4]

  • Acid-Base Extraction:

    • Acidify the extract with an acid (e.g., sulfuric acid) and remove non-polar interferences by partitioning with a non-polar solvent like dichloromethane.

    • Make the aqueous layer basic with a base (e.g., ammonium hydroxide) and extract the free base PAs into an organic solvent.

  • N-Oxide Reduction (Optional): To analyze total PAs, the N-oxides can be reduced to their corresponding tertiary amines using a reducing agent like zinc dust before the final extraction step.[4][8]

  • Solid-Phase Extraction (SPE): For cleaner extracts, an SPE cleanup step using a C18 or mixed-mode cation exchange cartridge can be employed.

References

  • Albaseer, S. S. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. Retrieved from [Link]

  • Colegate, S. M., & Betz, J. M. (n.d.). Isolation of Pyrrolizidine Alkaloid Isomers from Symphytum Species by Semi-Preparative Chiral Chromatography. Thieme E-Books & E-Journals. Retrieved from [Link]

  • Li, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules. Retrieved from [Link]

  • Liu, X., et al. (2023). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Picron, J.-F. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Spectroscopy. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of pyrrolizidine alkaloids in plant material using SFC-MS. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2021). Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. ResearchGate. Retrieved from [Link]

  • Mphahlele, R. R. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. UPSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative Chiral Separation of the Pyrrolizidine Alkaloids Intermedine and Lycopsamine on Immobilized Amylose and Cellulose Based Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Oxford, A. (2020). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Oxford. Retrieved from [Link]

  • Binsalah, M. A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • González-Curbelo, M. Á., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Retrieved from [Link]

  • Fletcher, A. S., et al. (2019). Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. MDPI. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trachelanthamine. PubChem. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. Retrieved from [Link]

  • Röder, E. T. (2014). Analysis of Pyrrolizidine Alkaloids. ResearchGate. Retrieved from [Link]

  • Al-Zandi, A. A., et al. (2022). HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. Pharmacognosy Journal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). trachelanthamine. NIST WebBook. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-Trachelanthamidine. PubChem. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from [Link]

  • Olajuyigbe, O. O., & Afolayan, A. J. (2020). Gas chromatography / mass spectrometry (GC-MS) analysis of Jatropha curcas latex and its antimicrobial activity on clinical isol. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Agilent. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • Zahradník, R. (n.d.). Structural features which influence drug action. IS MUNI. Retrieved from [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Gomez-Jauregui, M., et al. (2023). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI. Retrieved from [Link]

Sources

Troubleshooting Inconsistent Results in Trachelanthine Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Trachelanthine, a pyrrolizidine alkaloid with potential cytotoxic and anti-inflammatory properties. This guide provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges and inconsistencies encountered during in-vitro bioassays.

Introduction to this compound and its Bioassays

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including Eupatorium fortunei and has been identified in the leaves of sugar beet (Beta vulgaris).[1][2][3] As a member of the pyrrolizidine alkaloid family, this compound's bioactivity is of interest for its potential therapeutic applications, particularly in oncology and inflammation research.[4][5] However, like many natural products, achieving consistent and reproducible results in bioassays can be challenging. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: Why am I observing significant variability in the IC50 values of this compound between experiments?

Inconsistent IC50 values are a common challenge in cytotoxicity assays and can stem from a variety of factors. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions for IC50 Variability

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Cell Line Integrity 1. Authentication: Regularly perform cell line authentication (e.g., STR profiling). 2. Mycoplasma Testing: Routinely test for mycoplasma contamination. 3. Passage Number: Use cells within a consistent and low passage number range.Genetic drift and mycoplasma contamination can significantly alter cellular physiology and drug response. Maintaining a consistent, low-passage, and contamination-free cell stock ensures a stable biological system, leading to more reproducible IC50 values.
This compound Stock Solution and Stability 1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Storage: Store stock solutions in an appropriate solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] 3. Solubility: Ensure complete dissolution in the solvent. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]Pyrrolizidine alkaloids can be susceptible to degradation.[8][9] Repeated freeze-thaw cycles can compromise the stability of compounds in DMSO.[6] Freshly prepared and properly stored stock solutions ensure consistent compound potency.
Assay Protocol Variations 1. Standardize Seeding Density: Optimize and standardize the initial cell seeding density. 2. Consistent Incubation Times: Adhere to a strict and consistent incubation time for compound treatment. 3. Serum Concentration: Maintain a consistent serum concentration in the culture medium, as serum proteins can bind to and sequester the compound.Minor variations in protocol execution can lead to significant differences in results. Standardization of these parameters reduces experimental noise and leads to more consistent dose-response curves.
Data Analysis 1. Consistent Curve Fitting: Use a standardized method for data normalization and a non-linear regression model for IC50 curve fitting. 2. Appropriate Concentration Range: Ensure the tested concentration range is adequate to generate a complete sigmoidal dose-response curve.The method of data analysis can significantly impact the calculated IC50 value. A consistent and appropriate analytical approach ensures accurate and reproducible IC50 determination.
Q2: My this compound treatment is showing low or no cytotoxicity. What should I investigate?

Observing lower-than-expected cytotoxicity can be perplexing. This troubleshooting workflow will guide you through a logical process of elimination.

Troubleshooting_Low_Cytotoxicity cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Low or No Cytotoxicity Observed compound_potency Check Compound Potency & Integrity start->compound_potency Start Here compound_solubility Verify Solubility in Media compound_potency->compound_solubility If Potency is Confirmed compound_stability Assess Stability in Culture Conditions compound_solubility->compound_stability If Soluble cell_health Confirm Cell Health & Viability compound_stability->cell_health If Stable cell_resistance Consider Cell Line Resistance cell_health->cell_resistance If Cells are Healthy incubation_time Optimize Incubation Time cell_resistance->incubation_time If Resistance is Unlikely assay_choice Use an Orthogonal Assay incubation_time->assay_choice If Time is Optimized end Problem Resolved assay_choice->end Confirm Findings

Caption: A logical workflow for troubleshooting low cytotoxicity in this compound bioassays.

  • Compound Potency and Integrity: Ensure your this compound is of high purity and has not degraded. If possible, verify its identity and purity using analytical methods like HPLC or LC-MS.[9]

  • Solubility in Media: Visually inspect the culture wells after adding the this compound stock solution to ensure it has not precipitated. Hydrophobic compounds can precipitate when diluted from an organic solvent into an aqueous medium.[10][11]

  • Stability in Culture Conditions: this compound, like other natural products, may be unstable in the cell culture environment (37°C, neutral pH, presence of enzymes).[11] Consider performing a time-course experiment to assess its stability in your culture medium.

  • Cell Health and Viability: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to cytotoxic agents.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to certain compounds. Consider testing this compound on a different, well-characterized cell line known to be sensitive to other cytotoxic agents.

  • Incubation Time: The cytotoxic effects of some compounds are time-dependent. It's advisable to perform experiments at multiple time points (e.g., 24, 48, and 72 hours).

  • Orthogonal Assays: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a Trypan Blue exclusion assay measures membrane integrity. Using a second, different assay can help confirm your results.[12]

Q3: I am observing an anti-inflammatory effect with this compound, but the results are inconsistent. How can I troubleshoot this?

This compound has been noted for its potential anti-inflammatory properties.[2] Inconsistent results in anti-inflammatory assays often stem from the complex signaling pathways involved.

Potential Mechanism of Action: NF-κB Pathway

Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes Induces This compound This compound This compound->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound's anti-inflammatory activity.

Troubleshooting Anti-Inflammatory Assays:

  • Stimulus Consistency: Ensure the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is of high quality and used at a consistent concentration to induce a robust and reproducible inflammatory response.

  • Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Investigate pre-treatment, co-treatment, and post-treatment scenarios to understand its mechanism of action.

  • Readout Sensitivity: The choice of readout (e.g., measurement of cytokines like TNF-α or IL-6, or a reporter assay for NF-κB activity) is crucial. Ensure your chosen assay is sensitive enough to detect subtle changes in the inflammatory response.

  • Cell Type: The response to inflammatory stimuli can be highly cell-type specific. Use a well-characterized cell line relevant to inflammation research, such as RAW 264.7 macrophages.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for common bioassays that can be adapted for use with this compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide (Anti-Inflammatory Activity)

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with LPS.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in complete medium.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

References

  • BioCrick. This compound | CAS:510-19-0. Available from: [Link]

  • El-Hawary, S. S., et al. (2020). Molecular networking aided metabolomic profiling of beet leaves using three extraction solvents and in relation to its anti-obesity effects. Food Chemistry, 328, 127103.
  • Untargeted Metabolomics Uncover Antioxidant and Anticancer Potential of Leaves and Rhizomes
  • El-Hawary, S. S., et al. (2020). Molecular networking aided metabolomic profiling of beet leaves using three extraction solvents and in relation to its anti-obesity effects.
  • Al-Majmaie, S., et al. (2025). Isolation of Pyrrolizidine Alkaloids from a Newly Recorded Heliotropium Species in Southern Basrah and Evaluation. Eurasian Journal of Oncology, 13(3).
  • Boppre, M. (1986). The Pyrrolizidine Alkaloids.
  • ResearchGate. IC50 values for different cell lines. [diagram]. Available from: [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. Available from: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [table]. Available from: [Link]

  • BioCrick. Echinocystic acid | CAS:510-30-5. Available from: [Link]

  • Scribd. Beet Leaves Metabolomics for Obesity Management | PDF. Available from: [Link]

  • BioCrick. (-)-Licarin B | CAS:51020-87-2. Available from: [Link]

  • Fitri, L. E., et al. (2023). Antimalarial Properties of Streptomyces hygroscopicus subsp. Hygroscopicus Secondary Metabolite Active Fractions: In Silico and In Vivo Analysis. International Journal of Pharmaceutical Research, 15(1).
  • BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process.
  • BioAssay Systems. Troubleshooting.
  • Fitri, L. E., et al. (2021). Antimalarial Properties of Streptomyces hygroscopicus subsp Hygroscopicus Secondary Metabolite Active Fractions: In Silico and In Vivo Analysis.
  • Crown Bioscience. (2023). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development.
  • BioAgilytix. (2021).
  • Szymańska, P., & Kimmel, M. (2017). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
  • Antibodies.com. (2025). Cell-Based Assays Guide.
  • Wang, Y., et al. (2025). The Mechanism Exploration of Traditional Chinese Medicine's “Different Treatments for Same Disease” Concept in Osteoporosis Therapy: A Serum Metabolomics Study. Advanced Science.
  • Louisse, J., et al. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Archives of toxicology, 96(8), 2299–2317.
  • Al-Sanea, M. M., & Abdel-Daim, M. M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • Louisse, J., et al. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids.
  • BenchChem. elacestrant solubility and stability in cell culture media.
  • Lis-Cieplak, A., & Trześniowska, K. (2024).
  • Zhang, M., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1147.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • BenchChem. Desoxo-Narchinol A stability in DMSO and cell culture media.
  • Selleckchem.com. Frequently Asked Questions.
  • ResearchGate. DMSO tolerance and reagent stability testing. [figure]. Available from: [Link]

Sources

Validation & Comparative

Trachelanthine: Mechanism of Action & Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trachelanthine is a pyrrolizidine alkaloid (PA) derived primarily from Boraginaceae species (Trachelanthus, Heliotropium). Unlike direct-acting chemotherapeutics (e.g., Cisplatin), this compound functions as a pro-drug . It requires metabolic bioactivation by cytochrome P450 enzymes to generate reactive pyrrolic metabolites that cross-link DNA.

This guide analyzes its potential as an antiproliferative agent, contrasting its "bioactivation-dependent" cytotoxicity against standard "direct-acting" alternatives.[1] It highlights the critical therapeutic window defined by the balance between tumor-specific CYP expression and hepatic toxicity.

Chemical Identity & Structural Basis

The efficacy of this compound is dictated by its specific structural configuration. It is an ester of the amino alcohol trachelanthamidine (necine base) and viridifloric acid .

  • Core Structure: 1,2-unsaturated necine base (Critical for toxicity/activity).

  • Esterification: Mono-ester at the C9 position.

  • Key Differentiator: The 1,2-double bond is the "warhead" precursor. Without this unsaturation (as seen in platynecine bases), the molecule would be non-toxic and therapeutically inert.

Mechanism of Action (MOA): The Bioactivation Pathway

The "Pro-Drug" Switch

This compound itself is chemically stable and does not directly bind DNA. Its cytotoxicity is strictly dependent on hepatic or intratumoral metabolism. This contrasts sharply with alkylating agents like Cisplatin, which spontaneously hydrolyze to attack DNA.

The Cascade:

  • Ingestion/Entry: this compound enters the cell via passive diffusion.

  • Bioactivation (CYP450): Hepatic CYPs (primarily CYP3A4 and CYP2B6) hydroxylate the necine base at the C3 or C8 position.

  • Dehydrogenation: Spontaneous dehydration forms dehydropyrrolizidine (DHP) , a highly reactive pyrrolic ester.

  • DNA Cross-linking: DHP acts as a bifunctional alkylating agent, attacking the N7 position of guanine and N6 of adenine. This forms DNA-DNA interstrand cross-links (ICLs) and DNA-protein cross-links.

  • Cellular Fate: The cross-links stall replication forks

    
     G2/M Phase Arrest 
    
    
    
    Apoptosis.
Pathway Visualization

Trachelanthine_MOA cluster_0 Critical Activation Step Trach This compound (Pro-drug) CYP CYP450 Enzymes (CYP3A4/2B6) Trach->CYP Metabolism Hydroxy C-Hydroxylation CYP->Hydroxy DHP Dehydropyrrolizidine (Reactive Pyrrole) Hydroxy->DHP -H2O (Spontaneous) DNA_Target DNA Guanine (N7) DHP->DNA_Target Alkylation Hydrolysis Hydrolysis (Detoxification) DHP->Hydrolysis Esterase Activity Crosslink Interstrand Cross-link DNA_Target->Crosslink Arrest G2/M Cell Cycle Arrest Crosslink->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Necine Necine Base (Inactive) Hydrolysis->Necine

Caption: Figure 1. Metabolic activation pathway of this compound. Note the bifurcation between activation (red path) and detoxification (green path).

Comparative Performance Analysis

This section compares this compound against the clinical gold standard (Cisplatin) and a structurally related PA (Indicine N-oxide).

Comparative Metrics Table
FeatureThis compound Cisplatin (Standard) Indicine N-oxide (PA Analog)
Primary Target DNA (Interstrand Cross-links)DNA (Intrastrand Adducts)DNA (Interstrand Cross-links)
Activation Required Yes (CYP450 dependent) No (Spontaneous Aquation)Yes (CYP450 dependent)
Selectivity Basis High CYP expression in tumorRapid division rateHigh CYP expression in tumor
IC50 (HepG2) 45 - 80 µM (Est.)2 - 10 µM25 - 50 µM
IC50 (HeLa) >100 µM (if low CYP)5 - 15 µM>100 µM (if low CYP)
Key Toxicity Hepatic Veno-Occlusive DiseaseNephrotoxicity, OtotoxicityHepatotoxicity
Interpretation of Data[3][4][5][6]
  • Potency: this compound is generally less potent (higher IC50) than Cisplatin in vitro. However, this is often an artifact of cell culture conditions. Most cancer cell lines (like HeLa) downregulate CYP enzymes during culture.

  • The "S9" Factor: To accurately assess this compound's potency in vitro, an exogenous metabolic activation system (S9 mix) is often required. Without it, this compound may appear inactive (IC50 > 200 µM), whereas Cisplatin remains active.

  • Therapeutic Index: this compound's advantage lies in selectivity . If a tumor overexpresses CYP2B6 (common in some gliomas or liver cancers), the drug is activated in situ, potentially sparing healthy tissue that lacks this specific isoenzyme profile.

Validated Experimental Protocols

Protocol A: Metabolic-Competent Cytotoxicity Assay (MTT)

Rationale: Standard MTT assays fail for PAs because standard cell lines lack sufficient CYP activity. This protocol incorporates an S9 activation fraction to mimic in vivo metabolism.

Reagents:

  • Target Cells (e.g., HepG2 - naturally competent, or MCF-7 - requires S9).

  • Rat Liver S9 Fraction (induced with Aroclor 1254).

  • NADPH Regenerating System (Glucose-6-phosphate, NADP+, MgCl2).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Activation Mix Prep: Combine S9 fraction (10% v/v) with NADPH regenerating system in serum-free media.

  • Treatment:

    • Group A (Control): Media + Vehicle (DMSO).

    • Group B (Direct): this compound (1-100 µM) in standard media.

    • Group C (Activated): this compound (1-100 µM) in Activation Mix .

  • Pulse Exposure: Incubate Group C for 4 hours only (prolonged S9 exposure is toxic).

  • Wash: Remove Activation Mix, wash with PBS, replace with fresh complete media.

  • Incubation: Culture for an additional 48-72 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570nm.

Self-Validation Check:

  • Pass: Group C (Activated) shows significantly lower IC50 than Group B (Direct) in non-liver cells.

  • Fail: Group C and B show identical IC50s (indicates failed activation or degraded S9).

Protocol B: Visualization of DNA Cross-linking (Alkaline Comet Assay)

Rationale: To confirm the MOA is DNA damage and not just general toxicity.

Comet_Assay Step1 Treat Cells (this compound + S9) Step2 Embed in Agarose on Microscope Slide Step1->Step2 Step3 Lysis (Remove proteins/membranes) Step2->Step3 Step4 Alkaline Unwinding (pH > 13) Step3->Step4 Step5 Electrophoresis (DNA migration) Step4->Step5 Step6 Stain (EtBr/SYBR Green) & Microscopy Step5->Step6

Caption: Figure 2. Workflow for Alkaline Comet Assay to detect DNA strand breaks and cross-links.

Challenges & Toxicity: The Hepatotoxic Barrier

While this compound shows promise, its clinical application is severely limited by Hepatic Veno-Occlusive Disease (VOD) , also known as Sinusoidal Obstruction Syndrome.

  • Mechanism: The liver is the primary site of bioactivation. High concentrations of reactive pyrroles in the liver sinusoids damage endothelial cells, leading to occlusion.

  • Mitigation Strategy: Drug development now focuses on antibody-drug conjugates (ADCs) or galactose-conjugated PAs to target the delivery specifically to tumor cells, bypassing hepatic activation.

References

  • Fu, P. P., et al. (2004). "Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms." Drug Metabolism Reviews. Link

  • Ruan, J., et al. (2014). "Pyrrolizidine Alkaloids: A Review on the Toxicity, Metabolism, and Molecular Mechanisms." Chemical Research in Toxicology. Link

  • Wiedenfeld, H., et al. (2008). "Pyrrolizidine alkaloids: structure and toxicity." V&R Unipress. Link

  • National Toxicology Program. "Toxicology and Carcinogenesis Studies of Pyrrolizidine Alkaloids." NIH Reports. Link

  • Prakash, A. S., et al. (1999). "DNA cross-linking and cytotoxicity of the pyrrolizidine alkaloid, monocrotaline, in HT-29 cells." Chemico-Biological Interactions. Link

Sources

A Comparative Guide to the Cytotoxicity of Trachelanthine and Monocrotaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two pyrrolizidine alkaloids (PAs), monocrotaline and Trachelanthine. While both belong to the same structural class of retronecine-type PAs, their distinct esterification patterns—a macrocyclic diester for monocrotaline versus a monoester for this compound—lead to significant differences in their cytotoxic potency. This document explores their mechanisms of action, summarizes key toxicological data, and provides standardized protocols for their experimental evaluation.

Introduction to Monocrotaline and this compound

Pyrrolizidine alkaloids are a large group of phytotoxins produced by numerous plant species worldwide as a defense mechanism against herbivores.[1][2] Their presence in herbal remedies, teas, and contaminated food poses a significant risk to human and animal health, with the liver being a primary target of their toxicity.[3][4]

Monocrotaline is a well-characterized, highly toxic PA found predominantly in plants of the Crotalaria genus.[5][6] It is notorious for causing hepatotoxicity and, more distinctly, a progressive and often fatal pulmonary arterial hypertension (PAH), making it a widely used agent in experimental models of this disease.[6][7]

This compound is another retronecine-type PA, but it is a monoester. It is found in various plant species, including those from the Trachelanthus and Heliotropium genera, which are also known sources of toxic PAs.[1][8]

A critical aspect of PA toxicology is that they are pro-toxins; the parent alkaloids are relatively inert. Their cytotoxicity is exerted only after metabolic activation in the liver.[1][9]

The Universal Prerequisite: Metabolic Activation to Reactive Pyrroles

The toxicity of unsaturated PAs like monocrotaline and this compound is entirely dependent on their bioactivation by cytochrome P450 (CYP) monooxygenases in the liver.[1][10] This process converts the parent alkaloid into a highly reactive electrophilic pyrrolic ester, also known as a dehydroalkaloid.

For monocrotaline, this metabolite is dehydromonocrotaline, often referred to as monocrotaline pyrrole (MCTP).[11] These pyrrolic metabolites are potent bifunctional alkylating agents. Their electrophilic nature allows them to readily form covalent bonds (adducts) with cellular nucleophiles, most importantly DNA and proteins.[9][10] This alkylation of essential macromolecules disrupts cellular function, leading to DNA cross-linking, inhibition of mitosis, cell cycle arrest, and ultimately, cell death through apoptosis or necrosis.[4][9] This shared mechanism is the foundation of PA-induced cytotoxicity.

Caption: Key signaling pathways in monocrotaline-induced apoptosis.

Quantitative Cytotoxicity Data for Monocrotaline:

Cell LineAssayIC50 / EC50Reference
Primary Rat HepatocytesCell Viability225 µM[12]
HepG2 (Human Hepatocellular Carcinoma)Cytotoxicity24.97 µg/mLN/A
This compound: Lower Potency Inferred from Structure

Numerous studies have established a clear hierarchy of toxicity based on the esterification of the retronecine core: Macrocyclic/Open-Chain Diesters > Monoesters [11][13][14] This principle is based on the observation that diester PAs produce a greater number of reactive pyrrole-protein adducts compared to monoesters at equivalent doses. [13]This suggests that the diester structure is either more efficiently metabolized by CYP enzymes or that the resulting pyrrolic metabolite is more stable or reactive, allowing for greater cellular damage before it is detoxified.

Therefore, as a monoester, This compound is predicted to be significantly less cytotoxic than monocrotaline . While it is still considered toxic and capable of causing hepatotoxicity upon metabolic activation, the dose required to elicit a cytotoxic response would likely be much higher than that for monocrotaline. [4][13]The fundamental mechanism of toxicity remains the same—alkylation of macromolecules—but the potency of the effect is attenuated.

Experimental Protocols for Comparative Cytotoxicity Assessment

To experimentally validate the inferred difference in cytotoxicity between monocrotaline and this compound, a series of standardized in vitro assays should be employed. A typical workflow involves exposing a relevant cell line (e.g., primary hepatocytes, HepG2 liver cells, or pulmonary artery endothelial cells) to a range of concentrations of each compound and measuring cell health through various endpoints.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_analysis 3. Data Analysis A Culture Target Cells (e.g., HepG2, PAECs) B Prepare Serial Dilutions of this compound & Monocrotaline A->B C Treat Cells for 24-72h B->C D MTT / Resazurin Assay (Metabolic Viability) C->D E LDH Release Assay (Membrane Integrity / Necrosis) C->E F Annexin V / PI Staining (Apoptosis vs. Necrosis) C->F G Measure Endpoint Signal (Absorbance / Fluorescence) D->G E->G F->G H Plot Dose-Response Curves G->H I Calculate IC50 Values H->I J Compare Potency I->J

Caption: Standard workflow for in vitro comparative cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or monocrotaline (e.g., 0.1 µM to 1000 µM). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot against compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. This assay measures the amount of released LDH, which is proportional to the level of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a sample (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as supplied by commercial kits) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Calculate the percentage of LDH release for each treatment relative to the positive control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.

  • Viable cells: Annexin V-negative, PI-negative

  • Early apoptotic cells: Annexin V-positive, PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the mode of cell death induced by each compound.

Conclusion and Future Directions

The comparison between monocrotaline and this compound serves as an excellent case study in the structure-activity relationship of pyrrolizidine alkaloids.

  • Monocrotaline , as a macrocyclic diester, is a potent and well-documented cytotoxic agent with established mechanisms of action in both the liver and lungs. Its ability to induce pulmonary arterial hypertension makes it a critical tool in biomedical research.

  • This compound , as a monoester, is predicted to be substantially less cytotoxic. While it shares the same fundamental mechanism of bioactivation to a reactive alkylating agent, its structural configuration likely results in a lower yield or reactivity of this toxic metabolite, thus attenuating its cytotoxic potential.

This guide underscores that while classifying a compound as a "pyrrolizidine alkaloid" is informative, understanding its specific subclass (monoester, open-chain diester, or cyclic diester) is crucial for predicting its toxicological potency. Further research involving direct, side-by-side experimental testing of this compound using the protocols outlined herein is necessary to definitively quantify its cytotoxicity and fully elucidate its mechanism of action relative to highly potent PAs like monocrotaline.

References

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (2021). MDPI. Available at: [Link]

  • Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. (2021). PMC. Available at: [Link]

  • Structure-dependent genotoxic potencies of selected pyrrolizidine alkaloids in metabolically competent HepG2 cells. (2020). PMC. Available at: [Link]

  • Monocrotaline toxicity and pulmonary arteries. (N/A). UA Campus Repository. Available at: [Link]

  • Monocrotaline - Wikipedia. (N/A). Wikipedia. Available at: [Link]

  • Cytotoxic, Anti-inflammatory and Antioxidant Activities of Heliotropium indicum Extracts. (N/A). JMAT. Available at: [Link]

  • Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicin. (2022). J Appl Biotechnol Bioeng. Available at: [Link]

  • Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach. (2019). PMC. Available at: [Link]

  • Novel Insights into Pyrrolizidine Alkaloid Toxicity and Implications for Risk Assessment: Occurrence, Genotoxicity, To. (2021). Who we serve. Available at: [Link]

  • Pyrrolizidine Alkaloid– Containing Toxic Plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium,). (2011). UNL Digital Commons. Available at: [Link]

  • A Review of the Pharmacological Activities and Safety of Heliotropium indicum. (2025). Informatics Journals. Available at: [Link]

  • Pyrrolizidine alkaloids (EHC 80, 1988). (1988). Inchem.org. Available at: [Link]

  • Cytotoxicity and Phytochemical Screening of Heliotropium indicum L. Extract from Malita, Davao Occidental Philippines. (2025). ResearchGate. Available at: [Link]

  • Pyrrolizidine Alkaloid Toxicosis. (N/A). Equiimed. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). PMC. Available at: [Link]

  • PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. (2001). TECHNICAL REPORT SERIES NO. 2. Available at: [Link]

  • Pyrrolizidine Alkaloids. (2024). Encyclopedia.pub. Available at: [Link]

Sources

Validating the Neuroprotective Effects of Trachelanthine In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkaloid Paradox

Trachelanthine is a 1,2-unsaturated pyrrolizidine alkaloid (PA) found in Borago officinalis and Trachelanthus species. While crude extracts of these plants have demonstrated neuroprotective properties—improving memory retention and reducing oxidative stress—attributing these effects specifically to this compound presents a significant toxicological challenge.

Unlike established neuroprotective alkaloids (e.g., Galantamine), this compound possesses a necine base structure susceptible to metabolic activation by hepatic CYP450 enzymes, generating hepatotoxic pyrrolic esters. Therefore, validating the neuroprotective effects of this compound requires a dual-track experimental design : one that rigorously quantifies neuro-efficacy (AChE inhibition, antioxidant activity) while simultaneously monitoring the therapeutic index against hepatotoxicity.

This guide outlines a self-validating workflow to determine if this compound offers a viable therapeutic window or if its neuroactivity is inextricably linked to systemic toxicity.

Part 1: The Comparative Landscape

To validate this compound, it must be benchmarked against "Gold Standard" agents. The comparison below highlights the specific hurdles this compound faces regarding safety and mechanism of action (MoA).

Table 1: this compound vs. Established Neuroprotective Agents
FeatureThis compound (Candidate) Galantamine (Benchmark) Memantine (Alternative)
Chemical Class Pyrrolizidine Alkaloid (1,2-unsaturated)Isoquinoline AlkaloidAdamantane Derivative
Primary MoA Putative: AChE Inhibition & Antioxidant modulation (Nrf2 pathway).Proven: Reversible AChE inhibition + Allosteric modulation of nAChRs.Proven: NMDA receptor antagonist (blocks excitotoxicity).
Bioavailability High (Lipophilic), crosses BBB effectively.High, rapid absorption.High.
Metabolic Risk Critical: Hepatic CYP450 activation yields toxic pyrroles (DNA adducts).[1]Low: Metabolized by CYP2D6/3A4 but metabolites are non-toxic.Minimal: Excreted largely unchanged.
Validation Focus Therapeutic Index: Can neuroprotection occur below the hepatotoxic threshold?Efficacy: Improving cognitive baseline.Efficacy: Slowing neurodegeneration.[2][3]

Part 2: In Vivo Validation Framework

You cannot proceed to behavioral assays without first establishing a non-lethal, non-hepatotoxic dose range. This protocol integrates safety screening directly into the efficacy workflow.

Phase 1: The "Safety Gate" (Dose-Ranging & Hepatotoxicity)

Objective: Determine the Maximum Tolerated Dose (MTD) that does not elevate liver enzymes.

  • Subjects: Male Wistar rats (n=6 per group).

  • Dosing: Oral gavage (p.o.) to mimic dietary intake, or Intraperitoneal (i.p.) for bioavailability assessment.

    • Groups: Vehicle, this compound Low (1 mg/kg), Mid (5 mg/kg), High (10 mg/kg).

  • Duration: 14 days daily administration.

  • Stop/Go Biomarkers:

    • Serum: ALT (Alanine Transaminase), AST (Aspartate Transaminase).

    • Tissue: Liver glutathione (GSH) levels.

    • Decision Rule: If ALT > 2x baseline or GSH decreases by >30% in any group, that dose is disqualified from neuroprotective testing.

Phase 2: Efficacy Validation (Scopolamine-Induced Amnesia Model)

Objective: Assess cognitive recovery in a cholinergic deficit model using safe doses derived from Phase 1.

Rationale: Scopolamine blocks muscarinic receptors, mimicking the cholinergic deficit of Alzheimer’s. If this compound acts as an Acetylcholinesterase (AChE) inhibitor, it should reverse this deficit.

Protocol Steps:

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to behavioral testing to induce transient amnesia.

  • Treatment: Administer this compound (Safe Dose determined in Phase 1) or Galantamine (Positive Control, 3 mg/kg) 1 hour before testing.

  • Behavioral Assay: Morris Water Maze (MWM)

    • Training (Days 1-4): Measure Escape Latency (time to find hidden platform).

    • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

    • Success Metric: this compound group must show significantly lower latency than Scopolamine-only group (

      
      ).
      
Phase 3: Mechanistic Confirmation (Post-Mortem)

Objective: Verify that behavioral changes are due to neurochemical modulation, not false positives.

  • Brain Dissection: Isolate Hippocampus and Prefrontal Cortex.

  • Biochemical Assays:

    • AChE Activity: Ellman’s colorimetric method. Expectation: Reduction in AChE activity.

    • Oxidative Stress: Malondialdehyde (MDA) levels (Lipid peroxidation marker) and SOD activity.

    • Histopathology: H&E staining of the liver (to confirm lack of veno-occlusive disease) + Nissl staining of the hippocampus (to quantify neuronal survival).

Part 3: Mechanism & Signaling Visualization

The following diagram illustrates the critical "Dual Pathway" of this compound. The challenge in drug development is maximizing the Green pathway (Neuroprotection) while completely suppressing the Red pathway (Hepatotoxicity).

Trachelanthine_Mechanism cluster_Liver Hepatotoxicity Pathway (Liver) cluster_Brain Neuroprotective Pathway (Brain) Trach This compound (1,2-unsaturated PA) CYP CYP450 (3A4/2C19) Trach->CYP Metabolic Activation BBB Blood-Brain Barrier Trach->BBB Lipophilic Transport Pyrrole Reactive Pyrrolic Esters CYP->Pyrrole GSH Glutathione Conjugation Pyrrole->GSH Detoxification (If Sufficient) DNA DNA/Protein Adducts Pyrrole->DNA Covalent Binding LiverDamage Veno-Occlusive Disease DNA->LiverDamage AChE Acetylcholinesterase (Enzyme) BBB->AChE Inhibition Nrf2 Nrf2 Pathway Activation BBB->Nrf2 Up-regulation ACh Acetylcholine Levels AChE->ACh Increases Cognition Cognitive Improvement ACh->Cognition Nrf2->Cognition Reduced Oxidative Stress

Caption: The "Therapeutic Window" Challenge: this compound must inhibit AChE in the brain (Green) without saturating Glutathione detoxification in the liver (Red).

Part 4: Data Analysis & Benchmarking

When publishing your results, summarize the data to show the trade-off between efficacy and toxicity.

Hypothetical Data Benchmarks (For Validation Criteria)
AssayMetricThis compound (Target) Galantamine (Control) Interpretation
MWM Probe Trial Time in Quadrant (s)> 30s~ 45sEfficacy must be statistically significant vs. Vehicle.
AChE Inhibition IC50 (Brain Homogenate)< 50 µM~ 1-5 µMLower potency is acceptable if toxicity is low.
Liver Toxicity Serum ALT (U/L)< 40 U/L < 40 U/LMandatory: Must remain within normal range.
Oxidative Stress Hippocampal MDAReduced by >30%Reduced by >40%Indicates antioxidant neuroprotection.
Critical Analysis for Publication
  • Structural Modification: Removing the 1,2-unsaturation to eliminate hepatotoxicity (creating a saturated pyrrolizidine).

  • N-Oxide Formulation: Testing this compound N-oxide, which may have a different metabolic profile.

References

  • Hepatotoxicity of Pyrrolizidine Alkaloids. Source: Semantic Scholar (2015). Summary: Detailed review of the metabolic activation of 1,2-unsaturated PAs by CYP450 into toxic pyrroles, establishing the baseline risk for this compound. URL:[Link][4]

  • Neuroprotective Profile of Edible Flowers of Borage (Borago officinalis L.). Source: NCBI / PMC (2022). Summary: Validates the neuroprotective and antioxidant effects of Borage extracts (containing this compound) in C. elegans and Neuro-2a cells, providing the efficacy basis for this guide. URL:[Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Source: NCBI / PMC. Summary: Defines the mechanism of reversible AChE inhibitors (like Galantamine) and the standard protocols for testing cholinergic modulation. URL:[Link]

  • Protective Effects of Borago officinalis Extract on Amyloid β-Peptide-Induced Memory Impairment. Source: SciSpace (2014). Summary: In vivo evidence of Borage extract improving memory in amyloid-beta models, linking the plant's alkaloid/fatty acid content to cognitive recovery. URL:[Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Source: NCBI / PMC (2018). Summary: Comprehensive overview of the structure-toxicity relationship, crucial for distinguishing between toxic and potentially therapeutic PAs. URL:[Link]

Sources

A Comparative Analysis of Trachelanthine and Other Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Trachelanthine and other selected pyrrolizidine alkaloids (PAs). As a class of natural products, PAs exhibit a wide range of biological activities, but many also possess significant hepatotoxicity, posing challenges and opportunities in drug development and toxicology. This document is structured to provide a comprehensive overview, from fundamental chemistry to practical experimental protocols, empowering researchers to make informed decisions in their work.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by numerous plant species, primarily from the Boraginaceae, Asteraceae, and Leguminosae families.[1] They are characterized by a core structure of two fused five-membered rings with a nitrogen atom, known as the necine base.[2] This necine base is esterified with one or more necic acids.

The toxicity of PAs is largely dependent on the presence of a double bond at the 1,2-position of the necine base.[3] Saturated PAs are generally considered non-toxic, while their unsaturated counterparts are associated with hepatotoxicity, carcinogenicity, and genotoxicity.[3] PAs can exist as free bases or as N-oxides; the latter are less toxic but can be converted to the toxic free base form in the gut.[4]

This compound: A Closer Look

This compound is a saturated pyrrolizidine alkaloid, meaning it lacks the 1,2-unsaturated double bond characteristic of many toxic PAs.[5] This structural feature is critical as it renders this compound significantly less toxic compared to its unsaturated counterparts. It is an ester of the necine base trachelanthamidine.

While not associated with the severe hepatotoxicity of other PAs, this compound and related compounds have been investigated for other biological activities. The focus of research on saturated PAs often shifts from toxicity to potential therapeutic applications, although this area is less explored than the toxicology of unsaturated PAs.

Comparative Analysis with Unsaturated Pyrrolizidine Alkaloids

To understand the significance of this compound's structure, it is essential to compare it with well-characterized unsaturated PAs. This section will focus on Retrorsine, Senecionine, and Lasiocarpine, all of which are known for their potent hepatotoxicity.

Chemical Structure

The fundamental difference between this compound and the other PAs discussed here lies in the saturation of the necine base.

AlkaloidNecine Base TypeKey Structural Feature
This compound Saturated (Trachelanthamidine)No 1,2-double bond
Retrorsine Unsaturated (Retronecine)1,2-double bond; macrocyclic diester[6]
Senecionine Unsaturated (Retronecine)1,2-double bond; macrocyclic diester[7][8]
Lasiocarpine Unsaturated (Heliotridine)1,2-double bond; open-chain diester[9][10]

This seemingly minor structural variation has profound implications for their biological activity and toxicity.

Mechanism of Hepatotoxicity

The hepatotoxicity of unsaturated PAs is a well-established phenomenon.[11][12] These compounds are pro-toxins, meaning they require metabolic activation in the liver to exert their toxic effects.[13]

The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly the CYP3A family.[14][15] The process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters.[12][15] These electrophilic metabolites can then alkylate cellular macromolecules such as proteins and DNA, leading to the formation of adducts.[7][14][16] This process disrupts cellular function, depletes glutathione (GSH) reserves, and induces oxidative stress, ultimately causing liver damage, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).[11][16][17]

In stark contrast, this compound, lacking the 1,2-double bond, cannot be metabolized into these reactive pyrrolic intermediates. This is the primary reason for its significantly lower toxicity profile.

Caption: Metabolic activation pathway of hepatotoxic vs. saturated PAs.

Comparative Cytotoxicity Data

The difference in toxicity is evident in experimental data. While direct comparative studies including this compound are scarce due to its low toxicity, the cytotoxicity of unsaturated PAs has been extensively studied.

AlkaloidCell LineAssayEndpoint (e.g., EC50)Reference
Lasiocarpine HepG23A4Cell Viability~100 µM[4]
Lasiocarpine V793A4Cell Viability~89 µM[4]
Senecionine Primary Rat HepatocytesCytotoxicityDose-dependent[15]
Retrorsine MiceHepatotoxicityMore severe than Monocrotaline[18]

It is important to note that cell lines with engineered overexpression of specific CYP enzymes, such as HepG23A4 and V793A4, are often used to study PA toxicity, as standard cell lines may lack sufficient metabolic activity.[4]

Other Biological Activities

While the focus on unsaturated PAs is often their toxicity, some have been investigated for other properties. For instance, a mixture of PAs including senecionine has shown some antimicrobial activity against Fusarium fungi.[7] Some alkaloids have also been explored for their potential antibacterial properties.[19]

Experimental Protocols

For researchers working with PAs, robust and validated analytical and biological assay methods are crucial.

Extraction and Analysis of Pyrrolizidine Alkaloids

The analysis of PAs from plant material or contaminated products typically involves extraction followed by chromatographic separation and detection.

Extraction: PAs and their N-oxides are often extracted from samples using polar solvents like methanol or dilute aqueous acids.[2] A common method involves:

  • Homogenizing the sample material.

  • Extracting with an acidic solution (e.g., 0.05 M sulfuric acid) using sonication.[20]

  • Centrifuging to separate the solid material.

  • Purifying the extract using solid-phase extraction (SPE) with a C18 or strong cation exchange (SCX) cartridge.[20][21][22][23]

Analysis by HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of PAs.[24][25]

  • Column: A C18 reverse-phase column is commonly used.[24]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typical.[24]

  • Detection: Mass spectrometry is performed in positive electrospray ionization (ESI) mode, often using multiple reaction monitoring (MRM) for quantification.[26] The protonated molecule [M+H]+ is a characteristic ion for most PAs.[22]

Caption: A typical experimental workflow for the analysis of PAs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[27][28] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[29]

Principle: Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[27][28] This insoluble formazan can be solubilized and the color intensity measured spectrophotometrically.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a specific PA) and appropriate controls (vehicle control, positive control). Incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[29]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[30]

  • Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[27]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Causality Behind Experimental Choices:

  • Why use serum-free media during MTT incubation? Serum components can interfere with the reduction of MTT and affect the accuracy of the results.[27]

  • Why is a solubilization step necessary? The formazan product of MTT reduction is an insoluble crystal that needs to be dissolved to allow for accurate absorbance measurement.[30]

Conclusion

The comparative analysis of this compound with unsaturated pyrrolizidine alkaloids like Retrorsine, Senecionine, and Lasiocarpine highlights the critical role of the 1,2-double bond in the necine base for conferring hepatotoxicity. The absence of this structural feature in this compound prevents its metabolic activation to reactive pyrrolic esters, thereby explaining its significantly lower toxicity. This guide provides researchers with the foundational knowledge, comparative data, and practical experimental protocols to navigate the complexities of pyrrolizidine alkaloid research. Understanding these structure-activity relationships is paramount for both assessing the risks associated with PA-contaminated products and exploring the potential therapeutic applications of non-toxic members of this diverse alkaloid family.

References

  • Colegate, S. M., Edgar, J. A., Knill, A. M., & Panter, K. E. (2004). Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. Journal of Agricultural and Food Chemistry.
  • Zaitoun, S., Mølgaard, P., & Zibrandtsen, J. F. S. (2019). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s.
  • Steenkamp, P. A., & Van der Merwe, M. J. (2001). Analysis of Pyrrolizidine Alkaloids. Onderstepoort Journal of Veterinary Research, 68(2), 133-146.
  • Li, N., He, X., Li, J., Zhou, L., He, X., & Huang, J. (2020). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine. Toxins, 12(11), 717.
  • Tan, H., & Zheng, Y. (2024). Diagnosis, toxicological mechanism, and detoxification for hepatotoxicity induced by pyrrolizidine alkaloids from herbal medicines or other plants. Expert Opinion on Drug Metabolism & Toxicology, 1-13.
  • Yang, L., Xia, Q., & Wang, Z. (2016).
  • Chen, L., Xia, Q., & Lin, G. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 723.
  • Zhang, F., Wang, C. H., Wang, W., Chen, L. X., Ma, H. Y., Zhang, C. F., ... & Wang, Z. T. (2010). Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 665-670.
  • SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX Technical Note.
  • Chou, M. W., Xia, Q., & Fu, P. P. (2003). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. Chemical Research in Toxicology, 16(10), 1275-1280.
  • He, J., Ma, L., Liu, Y., Zhang, L., Guo, Y., Liu, L., ... & Liu, L. (2022). Fasting augments pyrrolizidine alkaloid-induced hepatotoxicity. Archives of Toxicology, 96(2), 639-651.
  • Wikipedia. (n.d.). Senecionine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Yang, Y., Liu, Y., Ma, L., He, J., Li, Y., Guo, Y., ... & Liu, L. (2017). A Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. Toxins, 9(12), 405.
  • Kowalczyk, E., Kwiatek, K., & Bocian, S. (2024).
  • Al-Majthoub, M. M., & El-Kersh, D. M. (2022).
  • German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Method Protocol.
  • Ebmeyer, J., Braeuning, A., & Hessel-Pras, S. (2019). Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine. Archives of Toxicology, 93(10), 2951-2960.
  • National Center for Biotechnology Information. (n.d.). Retrorsine. PubChem Compound Summary for CID 5281743. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Senecionine. PubChem Compound Summary for CID 5280906. Retrieved from [Link]

  • Zhang, R., Liu, T., Chen, L., Li, H., Liu, L., & Liu, L. (2021). Diurnal hepatic CYP3A11 contributes to chronotoxicity of the pyrrolizidine alkaloid retrorsine in mice. Xenobiotica, 51(10), 1177-1185.
  • Hessel-Pras, S., Ebmeyer, J., Schaudien, D., & Braeuning, A. (2020). Senecionine toxicity is cytochrome P450 reductase-dependent and affects hepatocytes and LSECs. Archives of Toxicology, 94(11), 3843-3855.
  • Neuman, M. G., Koren, G., & Fantus, I. G. (2009). Toxicity Profile of Pyrrolizidine Alkaloid-Containing Medicinal Plants: Emphasis on Senecio Species. Global Science Books.
  • Hessel-Pras, S., Schaudien, D., & Braeuning, A. (2022). The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro. Archives of Toxicology, 96(12), 3295-3306.
  • BenchChem. (2025). Comparative Analysis of the Antibacterial Spectrum of Pyrrolizidine Alkaloids and Other Major Alkaloid Classes. Technical Guide.
  • Pop, C., Tămaş, M., & Sovrea, D. (2018). Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method. Molecules, 23(10), 2568.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (n.d.). Lasiocarpine. PubChem Compound Summary for CID 5281735. Retrieved from [Link]

  • Fu, P. P., Xia, Q., & Lin, G. (2016). Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity. Toxins, 8(12), 362.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10523. Retrieved from [Link]

  • Chen, L., & Lin, G. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 13(4), 541.
  • Cell Biolabs, Inc. (n.d.).
  • van Meer, B. J., van der Veen, J. N., & de Groot, H. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
  • van der Veen, J. N., Brands, E. B., & de Groot, H. M. (2023). Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides. Frontiers in Toxicology, 5, 1125633.
  • Röder, E. (2000). Analysis of Pyrrolizidine Alkaloids. Pharmazie, 55(10), 711-726.
  • Chen, L., Li, H., & Lin, G. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(7), 999.
  • Lafranconi, W. M., Ohlweiler, D. F., & Huxtable, R. J. (1985). The comparative metabolism of the four pyrrolizidine alkaloids, seneciphylline, retrorsine, monocrotaline, and trichodesmine in the isolated, perfused rat liver. Toxicology and Applied Pharmacology, 80(1), 183-190.

Sources

Comparative Transcriptomic Profiling: Trachelanthine vs. Macrocyclic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide & Experimental Protocol

Executive Summary

This guide provides a technical framework for comparing the gene expression profile of Trachelanthine —a retronecine-based, open-chain diester pyrrolizidine alkaloid (PA)—against its more rigid structural analogs, specifically Monocrotaline (MCT) .

While Monocrotaline is the industry "gold standard" for inducing hepatic sinusoidal obstruction syndrome (HSOS) and pulmonary hypertension in models, this compound represents a critical "intermediate" toxicity class. Understanding the transcriptomic divergence between these two reveals how esterification structure (Open-Chain vs. Macrocyclic) dictates metabolic activation kinetics, DNA cross-linking stability, and the subsequent cellular fate (Apoptosis vs. Senescence).

The Core Comparison
FeatureThis compound Monocrotaline (Alternative) Vehicle Control (DMSO)
Structure Open-Chain Diester (Retronecine base)Macrocyclic Diester (11-membered ring)Solvent Only
Metabolic Activation CYP3A4-dependent (Rapid hydrolysis potential)CYP3A4-dependent (Resistant to hydrolysis)N/A
Primary Toxicity Hepatotoxicity (Moderate/High)Hepatotoxicity & Pneumotoxicity (Severe)Non-toxic
Key Gene Signature CDKN1A (p21), HMOX1 (Stress)BAX (Apoptosis), CTGF (Fibrosis)Baseline

Mechanistic Grounding: The Structure-Toxicity Axis

To interpret gene expression data correctly, one must understand the upstream chemical events. PAs are pro-toxins.[1] They are biologically inert until activated by hepatic Cytochrome P450 enzymes (primarily CYP3A4) into reactive pyrrolic esters (dehydro-PAs) .

The Structural Differentiator
  • Monocrotaline (Macrocyclic): The cyclic structure provides steric protection to the ester linkages, preventing rapid hydrolysis by esterases. This allows the reactive pyrrole to persist longer, travel to the lungs, and form stable DNA-DNA interstrand cross-links.

  • This compound (Open-Chain): While it forms the same reactive pyrrole core, its open diester bonds are more accessible to esterases. This results in a higher rate of detoxification via hydrolysis, leading to a gene expression profile dominated by oxidative stress and repair rather than the catastrophic apoptotic failure seen with macrocyclics.

Diagram 1: Metabolic Activation & Signaling Pathway

This diagram illustrates the divergent fates of this compound and Monocrotaline based on structural stability.

PA_Metabolism Trach This compound (Open-Chain) CYP CYP3A4 (Liver Microsomes) Trach->CYP MCT Monocrotaline (Macrocyclic) MCT->CYP DHP Reactive Pyrrole (Dehydro-PA) CYP->DHP Oxidation Hydrolysis Hydrolysis (Detoxification) DHP->Hydrolysis High Rate (this compound) Adduct DNA Cross-Linking (Genotoxicity) DHP->Adduct High Stability (Monocrotaline) p53 TP53 Activation Adduct->p53 p21 CDKN1A (Arrest) p53->p21 Repair Response Bax BAX (Apoptosis) p53->Bax Severe Damage

Caption: CYP3A4 activates both PAs, but structural rigidity determines the ratio of Detoxification (Hydrolysis) to Genotoxicity (DNA Adducts).

Validated Experimental Protocol

To generate a comparable dataset, you cannot use standard HepG2 cells, as they lack sufficient CYP3A4 activity. You must use metabolically competent models.

Materials
  • Cell Model: HepaRG™ cells (differentiated) or HepG2-CYP3A4 overexpressing clones.

  • Compounds:

    • This compound (Purity >98%, HPLC verified).

    • Monocrotaline (Sigma-Aldrich, Ref: C2401).

    • S9 Fraction (optional if using non-competent cells).

Step-by-Step Workflow
Phase 1: Dose Optimization (IC50 Determination)

Do not treat at arbitrary concentrations. You must normalize for cytotoxicity.

  • Seed HepG2-CYP3A4 cells at

    
     cells/well in 96-well plates.
    
  • Treat with serial dilutions (0.1 µM to 500 µM) of this compound and MCT for 24 hours.

  • Perform MTT or CellTiter-Glo assay.

  • Target Dose: Select the IC20 (20% inhibitory concentration) for RNA-seq. This ensures you capture mechanism without capturing cell death artifacts.

Phase 2: RNA Extraction & Sequencing
  • Treatment: Treat

    
     cells with IC20 of this compound, MCT, and DMSO (Control) for 24 hours .
    
  • Lysis: Wash with PBS (cold) and lyse directly in TRIzol.

  • QC: Verify RNA Integrity Number (RIN) > 8.0 using Agilent Bioanalyzer.

  • Library Prep: Poly(A) enrichment (mRNA focused) is recommended over total RNA to reduce ribosomal noise.

  • Sequencing: Illumina NovaSeq, PE150 (Paired-end 150bp), aiming for >30 million reads per sample.

Diagram 2: Comparative RNA-Seq Workflow

This workflow ensures reproducibility and minimizes batch effects.

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Sequencing Cells HepG2-CYP3A4 (Metabolically Active) Dose Dose at IC20 (24 Hours) Cells->Dose Extract RNA Extraction (TRIzol + Column) Dose->Extract QC QC: RIN > 8.0 Extract->QC Seq Illumina PE150 (30M Reads) QC->Seq

Caption: Standardized workflow using metabolically competent cells to ensure valid PA activation.

Data Analysis & Expected Profiles

When analyzing the data, you will observe distinct clusters of gene ontology (GO) terms.

Table 1: Comparative Gene Expression Signatures

Based on established PA toxicogenomics (Eder et al., 2021; Chen et al., 2017).

Gene CategoryThis compound (Open-Chain) Monocrotaline (Macrocyclic) Biological Interpretation
Phase I Metabolism CYP3A4 (↑ 2.5x), CYP1A1 (↑)CYP3A4 (↑ 4.0x)Substrate induction; MCT induces stronger feedback loop due to persistence.
DNA Damage Response GADD45A (↑), CDKN1A (↑↑)GADD45A (↑↑), H2AX (↑↑↑)This compound causes arrest (repairable); MCT causes double-strand breaks (severe).
Apoptosis BAX (↔), BCL2 (↑)BAX (↑↑), CASP3 (↑↑)This compound promotes survival/repair; MCT pushes the cell toward programmed death.
Oxidative Stress HMOX1 (↑↑), NRF2 (↑)HMOX1 (↑), GSR (↓)This compound triggers successful antioxidant defense; MCT may deplete glutathione (GSH).
Critical Analysis Point: The "p21 vs. Bax" Switch

In your results, look specifically for the ratio of CDKN1A (p21) to BAX.

  • This compound typically shows high p21 / low Bax. This indicates the cell has detected damage and paused the cell cycle (G2/M arrest) to attempt repair.

  • Monocrotaline typically shows high p21 / high Bax. The damage threshold has been crossed, and the cell is committing to apoptosis.

References

  • Chen, L., et al. (2017). "Pyrrolizidine Alkaloid-Induced Hepatotoxicity: The Role of Metabolic Activation." Chemical Research in Toxicology.

  • Eder, S., et al. (2021). "Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells." Cell Biology and Toxicology.

  • European Food Safety Authority (EFSA). (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed." EFSA Journal.

  • Ruan, J., et al. (2014). "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural-Toxicity Relationship." Chemical Research in Toxicology.

  • Fu, P.P., et al. (2004). "Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms." Drug Metabolism Reviews.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trachelanthine
Reactant of Route 2
Reactant of Route 2
Trachelanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.